3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-8-10-2-1-5(11)9-6(4)10/h1-3H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAOMHWFUFZVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670667 | |
| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198569-35-5 | |
| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one from Aminopyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry, starting from readily available aminopyrazole precursors. The described synthetic strategy involves a two-step process: the initial construction of the pyrazolo[1,5-a]pyrimidin-5(4H)-one core via cyclocondensation, followed by regioselective bromination at the C3-position.
I. Synthetic Strategy Overview
The most direct and widely adopted approach for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole with a suitable 1,3-bielectrophilic reagent.[1][2] For the preparation of the target pyrazolo[1,5-a]pyrimidin-5(4H)-one, diethyl malonate is a preferred reagent. The subsequent introduction of the bromine atom at the C3-position is typically achieved through electrophilic aromatic substitution, with N-bromosuccinimide (NBS) being a common and effective brominating agent.[3]
An alternative, though less detailed in the literature, involves the use of a pre-brominated aminopyrazole, such as 3-amino-4-bromopyrazole, as the starting material for the cyclocondensation step.[4][5] This guide will focus on the more established two-step pathway.
II. Experimental Protocols
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-one
The initial step involves the cyclocondensation reaction between 3-aminopyrazole and diethyl malonate. This reaction typically proceeds in the presence of a base, such as sodium ethoxide, and is heated to drive the reaction to completion.[1]
Detailed Experimental Protocol:
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add 3-aminopyrazole.
-
To this mixture, add diethyl malonate dropwise with stirring.
-
Heat the reaction mixture at reflux for a specified period (typically several hours) to ensure complete reaction.
-
After cooling, the reaction mixture is acidified with a suitable acid (e.g., acetic acid or dilute hydrochloric acid) to precipitate the product.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried to yield pyrazolo[1,5-a]pyrimidine-5,7-diol, which exists in tautomeric equilibrium with the desired pyrazolo[1,5-a]pyrimidin-5(4H)-one and its 7(4H)-one isomer.[6] For the purpose of this synthesis, the mixture of tautomers can be used directly in the next step.
Step 2: Bromination of Pyrazolo[1,5-a]pyrimidin-5(4H)-one
The second step is the regioselective bromination of the pyrazolo[1,5-a]pyrimidin-5(4H)-one core at the C3-position. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or chloroform.[3][7]
Detailed Experimental Protocol:
-
Suspend the pyrazolo[1,5-a]pyrimidin-5(4H)-one obtained from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).
-
To this suspension, add N-bromosuccinimide (NBS) portion-wise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for a period of 1 to 2 hours, monitoring the reaction progress by a suitable technique (e.g., TLC).
-
Upon completion, quench the reaction by adding water to precipitate the crude product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.
III. Data Presentation
The following table summarizes typical quantitative data for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, based on literature precedents. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.
| Step | Starting Materials | Reagents and Solvents | Product | Typical Yield (%) |
| 1 | 3-Aminopyrazole, Diethyl Malonate | Sodium Ethoxide, Ethanol | Pyrazolo[1,5-a]pyrimidin-5,7-diol | 89[1] |
| 2 | Pyrazolo[1,5-a]pyrimidin-5(4H)-one | N-Bromosuccinimide, DMF | This compound | 94 (for a similar bromination)[3] |
IV. Mandatory Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Amino-4-bromopyrazole [srdpharma.com]
- 6. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this guide also draws upon established knowledge of the broader pyrazolo[1,5-a]pyrimidine class of compounds to provide a thorough understanding of its synthesis, properties, and potential applications.
Chemical and Physical Properties
This compound is a brominated derivative of the pyrazolo[1,5-a]pyrimidine scaffold. The presence of the bromine atom at the 3-position offers a valuable handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules.[1]
| Property | Value | Reference |
| CAS Number | 1198569-35-5 | [2][3][4][5] |
| Molecular Formula | C₆H₄BrN₃O | [1][2][4] |
| Molecular Weight | 214.02 g/mol | [1][4] |
| Canonical SMILES | C1=CN2C(=C(C=N2)Br)C(=O)N1 | [1] |
| InChI Key | OTGUXLTXFYNULW-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | |
| Storage | Sealed in a dry environment at 2-8°C | [1][4] |
Synthesis
A common and effective strategy involves the cyclocondensation of a substituted 3-aminopyrazole with a suitable three-carbon building block.[6] For the target molecule, the synthesis would likely proceed as follows:
Proposed Synthetic Pathway:
References
- 1. This compound|CAS 1198569-35-5 [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 4. 1198569-35-5|this compound|BLD Pharm [bldpharm.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectroscopic Data of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the novel heterocyclic compound 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a detailed, predicted NMR analysis based on established data from closely related analogs. Furthermore, a robust, multi-step synthetic protocol for its preparation is proposed, complete with detailed experimental procedures.
Predicted NMR Spectroscopic Data
The anticipated ¹H and ¹³C NMR chemical shifts for this compound have been estimated by analyzing the spectra of analogous compounds, including pyrazolo[1,5-a]pyrimidine, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine, and various pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. The predicted data is summarized in the tables below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~8.1 | Singlet | - |
| H6 | ~6.0 | Doublet | ~7.0 |
| H7 | ~8.0 | Doublet | ~7.0 |
| NH (4) | ~12.0 | Broad Singlet | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~140 |
| C3 | ~95 (C-Br) |
| C3a | ~150 |
| C5 | ~160 (C=O) |
| C6 | ~100 |
| C7 | ~145 |
Solvent: DMSO-d₆
Proposed Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be achieved through a four-step process starting from commercially available 3-aminopyrazole. The proposed synthetic route is illustrated below.
Caption: Proposed four-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-one [1]
-
To a solution of 3-aminopyrazole (1 equivalent) in glacial acetic acid, add ethyl propiolate (1 equivalent).
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature, which should result in the formation of a solid precipitate.
-
Collect the solid by filtration, wash with cold acetic acid and then with water.
-
Dry the solid to obtain pyrazolo[1,5-a]pyrimidin-5(4H)-one.
Step 2: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine [1]
-
To a flask containing pyrazolo[1,5-a]pyrimidin-5(4H)-one (1 equivalent), add phosphorus oxychloride (POCl₃) in excess.
-
Reflux the mixture for 1-2 hours.
-
After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-chloropyrazolo[1,5-a]pyrimidine.
Step 3: Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine [2]
-
Dissolve 5-chloropyrazolo[1,5-a]pyrimidine (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine. The ¹H NMR spectrum of this intermediate in DMSO-d₆ is reported to show signals at δ 9.18 (d, 1H), 8.41 (s, 1H), and 7.19 (d, 1H) ppm.[2]
Step 4: Synthesis of this compound
-
Suspend 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (1 equivalent) in an aqueous acid solution (e.g., 1 M HCl or H₂SO₄).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the product to yield this compound.
Experimental Workflow for NMR Analysis
The following diagram outlines the general workflow for the NMR analysis of the synthesized this compound.
References
physical and chemical properties of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific molecule, this guide also draws upon established knowledge of the broader pyrazolo[1,5-a]pyrimidine class to infer potential characteristics and synthetic methodologies.
Core Compound Properties
This compound is a substituted purine analogue, a class of compounds known for its diverse biological activities. The core structure consists of a fused pyrazole and pyrimidine ring system. The presence of a bromine atom and a carbonyl group suggests potential for a variety of chemical transformations and biological interactions.
Physical and Chemical Data
Quantitative data for this compound is limited. The following tables summarize the available computed and predicted properties. It is important to note that experimental verification of these values is required.
Table 1: General and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃O | Echemi[1] |
| Molecular Weight | 214.02 g/mol | Echemi[1] |
| CAS Number | 1198569-35-5 | Echemi[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| XLogP3 | 0.4 | Echemi[1] |
| Hydrogen Bond Donor Count | 1 | Echemi[1] |
| Hydrogen Bond Acceptor Count | 3 | Echemi[1] |
| Topological Polar Surface Area | 58.6 Ų | Echemi[1] |
Table 2: Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 262.0 ± 40.0 °C | ChemBK |
| Density | 2.09 ± 0.1 g/cm³ | ChemBK |
Synthesis and Reactivity
Proposed Synthetic Protocol
A plausible synthetic route to this compound would involve the reaction of 3-amino-4-bromopyrazole with a suitable β-ketoester, such as ethyl acetoacetate, under acidic or thermal conditions. The reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolo[1,5-a]pyrimidine core.
Experimental Workflow:
Reactivity
The pyrazolo[1,5-a]pyrimidine scaffold is known to undergo various chemical transformations. The bromine atom at the 3-position can potentially be displaced by nucleophiles or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for further functionalization of the molecule. The pyrimidine ring can also be susceptible to nucleophilic attack, and the carbonyl group offers a site for various condensation reactions.
Spectroscopic Characterization
Specific spectroscopic data for this compound is not available in the reviewed literature. However, based on the analysis of related compounds, the following characteristic signals can be anticipated:
-
¹H NMR: Signals corresponding to the protons on the pyrazole and pyrimidine rings, as well as a signal for the N-H proton. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carbonyl groups.
-
¹³C NMR: Resonances for the carbon atoms of the fused ring system, with the carbonyl carbon appearing at a characteristic downfield shift.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring, as well as bands for N-H stretching and C-Br stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Potential Biological Activity and Signaling Pathways
While the specific biological targets and mechanism of action for this compound have not been reported, the pyrazolo[1,5-a]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities.
-
Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5][6] These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site.
-
Anticancer Activity: As a consequence of their kinase inhibitory activity, numerous pyrazolo[1,5-a]pyrimidines have demonstrated significant anticancer effects in various cancer cell lines.[7][8][9][10]
-
Antitubercular Activity: Several pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have been identified as having potent activity against Mycobacterium tuberculosis.[3][11][12][13]
Given these precedents, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases, potentially leading to anticancer or other therapeutic effects. However, without specific experimental data, any discussion of its interaction with signaling pathways would be speculative. Further screening and mechanistic studies are required to elucidate the specific biological role of this compound.
Conclusion
This compound is a promising heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While there is a lack of comprehensive experimental data for this specific molecule, its structural similarity to other biologically active pyrazolo[1,5-a]pyrimidines suggests it may possess interesting pharmacological properties. The synthetic route is likely accessible through established methodologies, paving the way for the synthesis of this and related compounds for biological evaluation. Future research should focus on obtaining detailed experimental data on its physical, chemical, and biological properties to fully assess its potential as a lead compound for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]
- 11. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel Pyrazolo[1,5-a]pyrimidin-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide array of biological activities.[1][2] These fused heterocyclic systems are recognized as privileged scaffolds in drug discovery, particularly for their potent inhibitory activity against various protein kinases.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as potential therapeutic agents, particularly as anticancer drugs.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-5-one derivatives, with a focus on their role as kinase inhibitors.
Synthetic Methodologies
The synthesis of the pyrazolo[1,5-a]pyrimidine core is versatile, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR). Several synthetic strategies have been developed, with the most common being the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[2][4] Other notable methods include multi-component reactions, microwave-assisted synthesis, and palladium-catalyzed cross-coupling reactions to further functionalize the scaffold.[2]
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
A prevalent method for constructing the pyrazolo[1,5-a]pyrimidine nucleus involves the reaction of a 5-aminopyrazole with a 1,3-dielectrophilic species. This approach allows for the formation of the pyrimidine ring onto the pyrazole core.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
This protocol describes the initial step in a multi-step synthesis of pyrazolo[1,5-a]pyrimidine derivatives.[1]
Materials:
-
5-Amino-3-methylpyrazole
-
Diethyl malonate
-
Sodium ethanolate
Procedure:
-
Dissolve 5-amino-3-methylpyrazole in a suitable solvent.
-
Add diethyl malonate to the solution.
-
Introduce sodium ethanolate as a base to catalyze the reaction.
-
Reflux the reaction mixture for a specified period.
-
After completion, cool the reaction mixture and isolate the product, dihydroxy-heterocycle 1 , which can be subsequently chlorinated to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.[1]
Protocol 2: One-pot Cyclization for 3-Halo-pyrazolo[1,5-a]pyrimidine Derivatives
This method provides an efficient one-pot synthesis of halogenated derivatives.[2]
Materials:
-
Amino pyrazoles
-
Enaminones (or chalcones)
-
Sodium halides
-
Potassium persulfate (K₂S₂O₈)
Procedure:
-
Combine the amino pyrazole, enaminone (or chalcone), and sodium halide in a suitable solvent.
-
Add potassium persulfate to initiate the cyclocondensation and oxidative halogenation.
-
Stir the reaction mixture at a specified temperature for a set duration.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, work up the reaction to isolate the 3-halo-pyrazolo[1,5-a]pyrimidine product.[2]
Protocol 3: Synthesis of 5-(Indol-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives
This multi-step synthesis demonstrates the introduction of a key pharmacophore at the C5 position via a Suzuki coupling reaction.[1]
Initial Steps (Synthesis of the pyrazolo[1,5-a]pyrimidine core):
-
Synthesize the initial pyrazolo[1,5-a]pyrimidine-5,7-diol from an appropriate aminopyrazole and diethyl malonate.[1]
-
Chlorinate the diol using a reagent like phosphorus oxychloride (POCl₃) to obtain the 5,7-dichloro derivative.[1]
-
Selectively substitute the chlorine at the C7 position with a desired group, such as morpholine, by reacting with the corresponding amine in the presence of a base like potassium carbonate.[1]
Suzuki Coupling: 4. To a solution of the 5-chloro-7-substituted-pyrazolo[1,5-a]pyrimidine in a suitable solvent (e.g., DME), add the desired boronic acid pinacol ester (e.g., indole-4-boronic acid pinacol ester).[1] 5. Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃).[1] 6. Add a palladium catalyst, for example, tetrakis(triphenylphosphino)palladium(0).[1] 7. Reflux the reaction mixture under an inert atmosphere for a specified time.[1] 8. After cooling, perform an appropriate work-up and purification to isolate the 5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivative.[1]
Quantitative Data: Biological Activity
The biological activity of pyrazolo[1,5-a]pyrimidin-5-one derivatives is most prominently demonstrated through their inhibition of various protein kinases implicated in cancer and other diseases. The following tables summarize key quantitative data from the literature.
| Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Various Kinases | | :--- | :--- | :--- | :--- | | Compound | Target Kinase | IC₅₀ (µM) | Reference | | 6t | CDK2 | 0.09 |[5] | | 6s | CDK2 | 0.23 |[5] | | 6t | TRKA | 0.45 |[5] | | 6s | TRKA | 0.45 |[5] | | CPL302415 (6) | PI3Kδ | 0.018 |[6] | | Compound 32 | TrkA | 0.0019 |[7] | | Compound 32 | TrkB | 0.0031 |[7] | | Compound 32 | TrkC | 0.0023 |[7] | | Compound 34 | TrkA | 0.0018 |[7] | | Compound 34 | TrkB | 0.0041 |[7] | | Compound 34 | TrkC | 0.0023 |[7] | | Compound 36 | TrkA | 0.0014 |[7] | | Compound 36 | TrkB | 0.0024 |[7] | | Compound 36 | TrkC | 0.0019 |[7] |
| Table 2: Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine Derivatives in Cancer Cell Lines | | :--- | :--- | :--- | :--- | | Compound | Cell Line | IC₅₀ (µM) | Reference | | 14a | HCT116 (Colon) | 0.0020 |[8] | | 15b | HCT-116 (Colorectal) | 0.54 |[9] | | 15c | HCT-116 (Colorectal) | 1.59 |[9] | | 13 | HCT-116 (Colorectal) | 3.37 |[9] | | 14 | HCT-116 (Colorectal) | 3.50 |[9] | | 16q (with Paclitaxel) | MCF-7/ADR (Breast) | 0.027 (5 µM PTX) |[10] | | 16q (with Paclitaxel) | MCF-7/ADR (Breast) | 0.010 (10 µM PTX) |[10] |
Signaling Pathways and Experimental Workflows
PI3Kδ Signaling Pathway Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the δ isoform, which is a key regulator of immune cell function.[1] Inhibition of the PI3Kδ signaling pathway is a promising therapeutic strategy for inflammatory and autoimmune diseases.[6] The following diagram illustrates the general mechanism of action.
Caption: Inhibition of the PI3Kδ signaling pathway.
General Experimental Workflow for Drug Discovery
The discovery and development of novel pyrazolo[1,5-a]pyrimidin-5-one derivatives as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthetic Analysis of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the retrosynthetic analysis of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in numerous biologically active compounds, and understanding its synthesis is crucial for the development of novel therapeutics.[1]
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological activities, including their role as kinase inhibitors in cancer therapy.[1] The target molecule, this compound, incorporates a bromine atom at the 3-position, a common functional group for further synthetic diversification through cross-coupling reactions, and a carbonyl group at the 5-position, which can influence the molecule's electronic properties and biological interactions. This guide outlines the logical bond disconnections to arrive at simple, commercially available starting materials and provides detailed, plausible experimental protocols for its synthesis.
Retrosynthetic Strategy
The retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The primary disconnection severs the pyrimidine ring, leading back to a key intermediate, 3-aminopyrazole. A functional group interconversion (FGI) on the bromine atom suggests a late-stage bromination of the pyrazolo[1,5-a]pyrimidin-5(4H)-one core.
Caption: Retrosynthetic analysis of the target molecule.
The key bond disconnections lead to two primary starting materials: 3-aminopyrazole and a 1,3-dicarbonyl compound, such as diethyl malonate. The synthesis, therefore, involves the construction of the pyrimidine ring onto the pre-existing pyrazole core.
Synthetic Pathway
The forward synthesis involves a cyclocondensation reaction between 3-aminopyrazole and diethyl malonate to form the pyrazolo[1,5-a]pyrimidine-5,7-diol intermediate. Subsequent selective functionalization and bromination yield the target molecule. A highly efficient alternative is a one-pot cyclization and oxidative halogenation.[1]
Caption: Forward synthesis of the target molecule.
Data Presentation
The following table summarizes quantitative data for the key synthetic steps, compiled from analogous reactions reported in the literature.
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1. Cyclocondensation | 5-Amino-3-methylpyrazole, Diethyl malonate | Sodium ethanolate | Reflux | 24 | 89 | [2] |
| 2. Chlorination | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl₃, Acetonitrile | 80 | 5 | 61 | [2] |
| 3. Bromination | 5-Chloropyrazolo[1,5-a]pyrimidine | N-Bromosuccinimide, DMF | 20 | 1 | 94 | |
| 4. One-pot Halogenation | Aminopyrazoles, Enaminones, Sodium halides | K₂S₂O₈, Water | Optimized | - | High | [1] |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis of this compound, adapted from established procedures for similar compounds.
Step 1: Synthesis of pyrazolo[1,5-a]pyrimidine-5,7-diol
This procedure is based on the reaction of 5-amino-3-methylpyrazole with diethyl malonate.[2]
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (1 equivalent) in absolute ethanol, add 3-aminopyrazole (1 equivalent).
-
To this mixture, add diethyl malonate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, acidify the mixture with a dilute acid (e.g., 2M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain pyrazolo[1,5-a]pyrimidine-5,7-diol.
Step 2: Synthesis of 5-chloropyrazolo[1,5-a]pyrimidine
This step involves the chlorination of the diol intermediate.
-
Suspend pyrazolo[1,5-a]pyrimidine-5,7-diol (1 equivalent) in phosphorus oxychloride (POCl₃, excess).
-
Heat the mixture to 80°C and stir for 5 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5,7-dichloropyrazolo[1,5-a]pyrimidine.
-
Selective hydrolysis of the 7-chloro group can be achieved under controlled basic conditions to yield 5-chloropyrazolo[1,5-a]pyrimidin-7(4H)-one, which can be further reduced to pyrazolo[1,5-a]pyrimidin-5(4H)-one. A more direct route to the 5-oxo product may be possible by adjusting the cyclocondensation conditions or starting materials.
Step 3: Synthesis of this compound
This protocol describes the bromination of the pyrazolo[1,5-a]pyrimidin-5(4H)-one core.
-
Dissolve pyrazolo[1,5-a]pyrimidin-5(4H)-one (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.
Alternative One-Pot Synthesis and Bromination
A highly efficient method for the direct synthesis of 3-halopyrazolo[1,5-a]pyrimidines has been reported.[1] This involves a three-component reaction of an aminopyrazole, an enaminone or chalcone, and a sodium halide in the presence of potassium persulfate (K₂S₂O₈) in water. This approach offers a greener and more atom-economical route to the target molecule's scaffold.
Conclusion
The retrosynthetic analysis of this compound reveals a straightforward and versatile synthetic strategy. The core pyrazolo[1,5-a]pyrimidine scaffold can be efficiently constructed via the cyclocondensation of 3-aminopyrazole with a 1,3-dicarbonyl compound. Subsequent bromination at the 3-position provides a key intermediate for further diversification in drug discovery programs. The presented experimental protocols, based on established literature precedents, offer a practical guide for the synthesis of this important heterocyclic compound. Researchers are encouraged to optimize these conditions for their specific needs and to explore modern, more sustainable synthetic methodologies such as one-pot multicomponent reactions.
References
Safeguarding a Novel Scaffold: A Technical Guide to the Stability and Storage of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the novel heterocyclic compound, 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one. This document is intended for researchers, scientists, and drug development professionals who are handling, storing, or formulating this molecule. Due to the novelty of this compound, specific experimental stability data is not yet publicly available. Therefore, the following information is based on the known chemical properties of its constituent functional groups—a pyrazolopyrimidine core, a brominated aromatic system, and a pyrimidinone moiety—and established principles of chemical stability.
Inferred Stability Profile
This compound is a complex heterocyclic compound with several reactive sites that can be susceptible to degradation under various environmental conditions. The stability of this molecule is influenced by factors such as pH, light, and temperature.
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that is generally aromatic and possesses a degree of inherent stability. However, the presence of the pyrimidinone ring introduces a lactam-like functionality, which can be susceptible to hydrolysis , particularly under acidic or basic conditions.[1][2][3] This could lead to the opening of the pyrimidinone ring, forming undesired degradation products.
The bromo-substituent on the pyrazole ring introduces a potential site for photolytic degradation . Bromo-aromatic compounds can be sensitive to UV or visible light, which can induce homolytic cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent degradation pathways.[4] Additionally, halogenated heterocycles can undergo various nucleophilic substitution reactions, although the reactivity of the bromine atom on the pyrazole ring will be influenced by the overall electron density of the fused ring system.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store at or below room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is advisable to minimize the rate of any potential degradation reactions.
-
Light: Protect from light. Store in amber vials or other light-opaque containers to prevent photolytic degradation.
-
Moisture: Store in a dry environment. The use of desiccants is recommended to prevent hydrolysis.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, although there is no specific data to suggest a high susceptibility to oxidation.
Potential Degradation Pathways and Prevention
The following table summarizes the potential degradation triggers for this compound, the likely chemical transformations, and recommended preventative measures.
| Degradation Trigger | Potential Chemical Transformation | Preventative Measures |
| Acidic/Basic Conditions | Hydrolysis of the pyrimidinone ring (lactam cleavage). | Avoid contact with strong acids and bases. Use buffered solutions when in solution. |
| Light (UV/Visible) | Homolytic cleavage of the C-Br bond, leading to radical formation and subsequent reactions (e.g., debromination, dimerization). | Store in light-resistant containers (e.g., amber vials). Avoid exposure to direct sunlight or strong artificial light. |
| Elevated Temperature | Increased rate of all degradation pathways, potentially leading to thermal decomposition at very high temperatures. | Store at controlled room temperature or under refrigeration. Avoid exposure to high heat. |
| Moisture/Humidity | Facilitates hydrolysis of the pyrimidinone ring. | Store in a tightly sealed container in a dry environment. Use of desiccants is recommended. |
Experimental Protocols
To definitively determine the stability of this compound, a series of forced degradation studies should be conducted.[5][6][7] These studies are essential for identifying degradation products and developing stability-indicating analytical methods.
Forced Degradation Protocol (General Outline):
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[7]
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[5][7]
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.[5][7]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.[6]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to a combination of UV and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a stability-indicating HPLC method (e.g., with a C18 column and a gradient mobile phase of water and acetonitrile with a UV detector).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradation products.
Visualizations
The following diagrams illustrate the potential degradation pathways and a general workflow for a forced degradation study.
References
- 1. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Guide: 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 1198569-35-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential biological activities of 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one. Given the limited publicly available data for this specific compound, this guide also includes detailed, representative experimental protocols for assays relevant to the pyrazolo[1,5-a]pyrimidine scaffold, a known kinase inhibitor pharmacophore.
Core Compound Properties
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2][3] Its structure incorporates the pyrazolo[1,5-a]pyrimidine core, which is a recognized "privileged scaffold" in the development of kinase inhibitors.
| Property | Value | Reference |
| CAS Number | 1198569-35-5 | [1][2][3] |
| IUPAC Name | 3-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one | [2] |
| Molecular Formula | C₆H₄BrN₃O | [2][3] |
| Molecular Weight | 214.02 g/mol | [2][3] |
| Canonical SMILES | C1=CN2C(=NC1=O)C(=CN2)Br | [2] |
| Appearance | Solid (predicted) | |
| Purity | Typically >95% (as supplied by vendors) | [2] |
| Solubility | Soluble in DMSO and other polar organic solvents | |
| Storage | Store in a cool, dry place |
Synthesis of this compound
Proposed Synthetic Pathway
A potential synthesis is outlined below, starting from 3-amino-1H-pyrazole and ethyl acetoacetate, followed by bromination.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-one
This procedure is adapted from general methods for the condensation of 5-aminopyrazoles with β-ketoesters.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1H-pyrazole (1.0 eq) in glacial acetic acid.
-
Addition of Reagents: Add ethyl acetoacetate (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
This protocol is based on the bromination of similar heterocyclic systems.[10][11][12]
-
Reaction Setup: In a round-bottom flask, dissolve the Pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 eq) from Step 1 in N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature, while stirring.
-
Reaction Conditions: Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water. Filter the resulting precipitate, wash with water, and dry. The crude product can be purified by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
While no specific biological data for CAS 1198569-35-5 has been found in the public domain, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in kinase inhibitors.[13] Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Tropomyosin receptor kinases (Trk) and Pim kinases, which are implicated in cancer and other diseases.[14][15][16]
Tropomyosin Receptor Kinase (Trk) Signaling Pathway
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins and play a crucial role in cell survival, proliferation, and differentiation.[17] Dysregulation of Trk signaling is a known driver in various cancers.
Caption: Simplified Trk signaling pathway.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that is involved in cell cycle progression, survival, and apoptosis. Its overexpression is associated with several types of cancer.
Caption: Simplified Pim-1 signaling pathway.
Representative Experimental Protocols
The following are detailed protocols for assays commonly used to evaluate the activity of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
In Vitro Trk Kinase Inhibition Assay (ADP-Glo™ Format)
This assay determines the ability of a compound to inhibit Trk kinase activity by measuring the amount of ADP produced.[18][19]
-
Materials:
-
Recombinant human TrkA, TrkB, or TrkC kinase
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound dissolved in DMSO
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of kinase solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific Trk kinase.
-
Incubate the plate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vitro Pim-1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the Pim-1 kinase.[20][21]
-
Materials:
-
Recombinant human Pim-1 kinase
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled tracer
-
Kinase buffer
-
This compound dissolved in DMSO
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound.
-
Add a mixture of Pim-1 kinase and Eu-labeled antibody.
-
Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Data Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring the FRET signal.
-
Inhibitor binding to the kinase displaces the tracer, leading to a decrease in the FRET signal.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the effect of the compound on the metabolic activity of cancer cells as an indicator of cell viability.[18]
-
Materials:
-
Cancer cell line (e.g., a line with a known Trk fusion or Pim-1 overexpression)
-
Cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Caption: General experimental workflow for kinase inhibitor evaluation.
References
- 1. Page loading... [guidechem.com]
- 2. pyrazolo[1,5-a]pyrimidin-5-ol suppliers USA [americanchemicalsuppliers.com]
- 3. echemi.com [echemi.com]
- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]
- 7. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 13. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of KRC-108 as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Tautomerism in Pyrazolo[1,5-a]pyrimidin-5(4H)-one Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in pyrazolo[1,5-a]pyrimidin-5(4H)-one systems. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery, and a thorough understanding of their tautomeric behavior is crucial for structure-activity relationship (SAR) studies, molecular modeling, and predicting drug-receptor interactions. This document details the potential tautomeric forms, the influence of substituents and solvents on the equilibrium, and the experimental and computational methodologies used for their characterization.
Introduction to Tautomerism in Pyrazolo[1,5-a]pyrimidin-5(4H)-ones
Pyrazolo[1,5-a]pyrimidine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1] The pyrazolo[1,5-a]pyrimidin-5(4H)-one core, in particular, can exist in several tautomeric forms due to the presence of multiple proton donor and acceptor sites. The predominant tautomeric form can significantly impact the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and molecular shape, which in turn influences its pharmacokinetic and pharmacodynamic profiles.
The primary tautomeric equilibrium in these systems is the amide-imidol (keto-enol) tautomerism involving the pyrimidinone ring. Additionally, prototropic tautomerism can occur within the pyrazole ring. The interplay of these equilibria leads to a complex tautomeric landscape that is sensitive to both the substitution pattern on the heterocyclic core and the surrounding solvent environment.
Potential Tautomeric Forms
The pyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold can theoretically exist in at least three tautomeric forms. The main equilibrium is between the 4H-keto form (amide) and the 5-hydroxy form (imidol/enol). A third tautomer, the 8H-keto form, is also a possibility, arising from proton migration from the N4 to the N8 position.
The relative stability of these tautomers is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and electronic effects of substituents.
Caption: Possible tautomeric forms of the pyrazolo[1,5-a]pyrimidin-5(4H)-one core.
Spectroscopic Characterization of Tautomers
The determination of the predominant tautomeric form and the quantification of the tautomeric ratio in solution are primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the tautomeric equilibrium.[2] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the keto and enol forms.
-
¹H NMR: The presence of distinct sets of signals for each tautomer indicates a slow exchange on the NMR timescale. Key diagnostic signals include the chemical shift of the proton at position 6 and the presence of either an N-H proton (keto form) or an O-H proton (enol form). The integration of these distinct signals allows for the quantification of the tautomeric ratio.[2]
-
¹³C NMR: The chemical shift of the carbonyl carbon (C5) is a clear indicator of the predominant tautomer. In the keto form, this carbon typically resonates at a significantly downfield shift (around 160-180 ppm) compared to the enol form where it is part of an aromatic system and resonates at a more upfield position.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the different tautomers have distinct chromophores and thus different absorption maxima (λmax).[3] By measuring the absorbance at different wavelengths in various solvents, it is possible to qualitatively and sometimes quantitatively assess the position of the tautomeric equilibrium. The enol form, with its extended π-conjugation, is expected to have a different λmax compared to the cross-conjugated keto form.
Influence of Substituents and Solvents
The position of the tautomeric equilibrium is highly dependent on the electronic nature of substituents on the pyrazolo[1,5-a]pyrimidine core and the polarity and hydrogen-bonding ability of the solvent.
-
Substituent Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the bicyclic system can influence the relative stability of the tautomers by altering the electron density and aromaticity of the rings. For instance, an EDG at a position that stabilizes the positive charge in the resonance structures of one tautomer will favor that form.
-
Solvent Effects: The polarity and proticity of the solvent play a crucial role in stabilizing or destabilizing the different tautomers.[4]
-
Polar protic solvents (e.g., methanol, ethanol) can form hydrogen bonds with both the keto and enol forms, but the extent of stabilization may differ, thus shifting the equilibrium.
-
Polar aprotic solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors, stabilizing the N-H or O-H protons of the tautomers.
-
Nonpolar solvents (e.g., chloroform, dioxane) will favor the less polar tautomer.
-
Computational Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[5] These methods can be used to:
-
Calculate the relative energies and thermodynamic stabilities of the different tautomers in the gas phase and in solution (using solvent models like the Polarizable Continuum Model - PCM).
-
Predict spectroscopic properties such as NMR chemical shifts and UV-Vis absorption spectra for each tautomer, which can then be compared with experimental data to aid in signal assignment and tautomer identification.
-
Investigate the energy barriers for interconversion between tautomers, providing insights into the dynamics of the equilibrium.
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-ones
A common route to this scaffold involves the cyclocondensation of a 5-aminopyrazole with a β-ketoester or a similar 1,3-dielectrophilic species.[1]
Protocol:
-
To a solution of the appropriately substituted 5-aminopyrazole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, ethanol, or toluene), add the β-ketoester (1.1 eq).
-
Heat the reaction mixture to reflux for a period of 4 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or ethanol), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidin-5(4H)-ones.
NMR Spectroscopic Analysis of Tautomeric Equilibrium
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the pyrazolo[1,5-a]pyrimidin-5(4H)-one derivative and dissolve it in 0.6 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion. Tune and shim the instrument to obtain optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum using appropriate software. Phase the spectrum correctly and perform baseline correction.
-
Tautomer Ratio Calculation: Identify the distinct signals corresponding to each tautomer. Integrate the well-resolved signals of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values. For example, if a proton signal for tautomer A has an integral of IA and a corresponding proton signal for tautomer B has an integral of IB, the ratio is [A]/[B] = IA/IB.[2]
UV-Vis Spectroscopic Analysis
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound of a known concentration (e.g., 1 mM) in a suitable transparent solvent. Prepare a series of dilutions in different solvents to be investigated.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvettes filled with the respective pure solvents.
-
Data Acquisition: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the λmax for the absorption bands in each solvent. A significant shift in λmax or the appearance of new bands upon changing the solvent polarity is indicative of a shift in the tautomeric equilibrium.[3]
Quantitative Data Summary
Currently, there is a limited amount of published quantitative data specifically on the tautomeric equilibria of pyrazolo[1,5-a]pyrimidin-5(4H)-one systems. Much of the detailed research has focused on the isomeric pyrazolo[1,5-a]pyrimidin-7(4H)-one series. However, based on the principles of tautomerism in related heterocyclic systems, the following trends can be anticipated.
| Tautomer | Solvent Polarity | Expected Predominance | Rationale |
| 4H-Keto | Nonpolar (e.g., Chloroform) | Likely to be significant | Less polar than the zwitterionic resonance contributor of the enol form. |
| 5-Hydroxy (Enol) | Polar Protic (e.g., Methanol) | May be favored | Stabilization of the O-H group through hydrogen bonding with the solvent. |
| 4H-Keto | Polar Aprotic (e.g., DMSO) | Often predominant | Strong hydrogen bond acceptor character of the solvent stabilizes the N-H proton. |
Note: This table represents expected trends based on general principles of tautomerism and data from analogous systems. Experimental verification is essential for each specific compound.
Conclusion
The tautomerism of pyrazolo[1,5-a]pyrimidin-5(4H)-one systems is a multifaceted phenomenon governed by a delicate balance of electronic, steric, and solvent effects. A comprehensive understanding of this equilibrium is paramount for the rational design of novel drug candidates based on this privileged scaffold. This guide has outlined the key aspects of tautomerism in these systems, from the identification of potential tautomers to the experimental and computational methods for their characterization. Further research, particularly generating more quantitative data on the tautomeric ratios of a wider range of substituted pyrazolo[1,5-a]pyrimidin-5(4H)-ones in various solvents, will be instrumental in advancing the development of therapeutics derived from this important class of heterocycles.
References
The Pyrazolo[1,5-a]pyrimidine Core: A Comprehensive Technical Guide to its Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and versatile reactivity make it an attractive core for the development of novel therapeutic agents, particularly in oncology and immunology. This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the pyrazolo[1,5-a]pyrimidine core, detailing key synthetic transformations and providing insights into its role as a modulator of critical signaling pathways.
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrimidine ring system is susceptible to electrophilic attack, with the regioselectivity being highly dependent on the reaction conditions and the nature of the electrophile. The pyrazole moiety is generally more electron-rich and thus more reactive towards electrophiles than the pyrimidine ring.
Halogenation
Halogenation of the pyrazolo[1,5-a]pyrimidine core typically occurs at the C3 position. Various halogenating agents can be employed, with N-halosuccinimides (NXS) being a common choice.
Table 1: Halogenation of Pyrazolo[1,5-a]pyrimidines
| Entry | Substrate | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| 1 | 7-Arylpyrazolo[1,5-a]pyrimidine | N-Iodosuccinimide (NIS) | 1,2-Dichloroethane | MW, RT, 20 min | 3-Iodo-7-arylpyrazolo[1,5-a]pyrimidine | 89-96 | [1] |
| 2 | 7-Arylpyrazolo[1,5-a]pyrimidine | N-Bromosuccinimide (NBS) | 1,2-Dichloroethane | MW, RT, 20 min | 3-Bromo-7-arylpyrazolo[1,5-a]pyrimidine | 90-95 | [1] |
| 3 | 7-Arylpyrazolo[1,5-a]pyrimidine | N-Chlorosuccinimide (NCS) | 1,2-Dichloroethane | MW, RT, 20 min | 3-Chloro-7-arylpyrazolo[1,5-a]pyrimidine | 91-94 | [1] |
| 4 | Pyrazolo[1,5-a]pyrimidine | Bromine | Not specified | Not specified | 3-Bromopyrazolo[1,5-a]pyrimidine | Not specified | [2] |
| 5 | Pyrazolo[1,5-a]pyrimidine | Bromine (excess) | Not specified | Not specified | 3,6-Dibromopyrazolo[1,5-a]pyrimidine | Not specified | [2] |
Experimental Protocol: Microwave-Assisted Iodination of 7-Phenylpyrazolo[1,5-a]pyrimidine [1]
To a solution of 7-phenylpyrazolo[1,5-a]pyrimidine (0.50 mmol) in 1,2-dichloroethane (2 mL) in a microwave vial is added N-iodosuccinimide (0.55 mmol). The vial is sealed and irradiated in a microwave reactor at room temperature for 20 minutes. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-iodo-7-phenylpyrazolo[1,5-a]pyrimidine.
-
¹H NMR (CDCl₃): δ 8.65 (d, 1H), 8.30 (s, 1H), 7.95 (d, 2H), 7.50 (m, 3H), 6.90 (d, 1H).
-
¹³C NMR (CDCl₃): δ 155.0, 150.2, 148.5, 135.8, 130.5, 129.0, 128.8, 110.5, 95.3, 58.1.
Nitration
The nitration of pyrazolo[1,5-a]pyrimidine demonstrates a fascinating dependence on the nitrating agent, leading to different regioisomers.
Table 2: Nitration of Pyrazolo[1,5-a]pyrimidine
| Entry | Reagent | Conditions | Product | Yield (%) | Reference |
| 1 | HNO₃ / H₂SO₄ | 0-5 °C, 30 min | 3-Nitropyrazolo[1,5-a]pyrimidine | 44 | [2] |
| 2 | HNO₃ / Ac₂O | 0-5 °C, 1 h | 6-Nitropyrazolo[1,5-a]pyrimidine | Not specified | [2] |
Experimental Protocol: 3-Nitration of Pyrazolo[1,5-a]pyrimidine [2]
Pyrazolo[1,5-a]pyrimidine (1.19 g, 0.01 mol) is dissolved in concentrated sulfuric acid (10 mL) at 20 °C and then cooled to -5 °C. A mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v, 4 mL) is added dropwise while maintaining the temperature at -5 °C. The reaction mixture is kept at 0 °C for 15 minutes and then at 5 °C for 15 minutes. The mixture is then poured onto crushed ice. The precipitated yellow solid is collected by filtration, washed with cold water, and crystallized from water to yield 3-nitropyrazolo[1,5-a]pyrimidine.
-
¹H NMR (DMSO-d₆): δ 9.45 (d, 1H), 9.20 (s, 1H), 8.80 (d, 1H), 7.30 (dd, 1H).
-
¹³C NMR (DMSO-d₆): δ 152.3, 149.8, 145.1, 138.7, 112.5, 109.9.
Nucleophilic Aromatic Substitution
The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine core is electron-deficient and can undergo nucleophilic aromatic substitution (NAS), particularly when activated by leaving groups at the C5 and C7 positions. The chlorine atom at C7 is known to be more reactive than the one at C5.[3]
Table 3: Nucleophilic Aromatic Substitution on Dichloropyrazolo[1,5-a]pyrimidines
| Entry | Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 1 | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine | K₂CO₃, RT | 4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | 94 | [3] |
| 2 | 2-[(Benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine | Morpholine | Not specified | 2-[(Benzyloxy)methyl]-5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine | 92 | [3] |
Experimental Protocol: Selective Monosubstitution of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine [3]
To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 g, 4.9 mmol) in a suitable solvent is added morpholine (1.1 eq) and potassium carbonate (2.0 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the C-C bond formation and functionalization of the pyrazolo[1,5-a]pyrimidine core. Halogenated derivatives, particularly at the C3 position, are common starting materials for these transformations.
Table 4: Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyrimidines
| Entry | Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | MW, 110 °C, 40 min | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 89 | [4] |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | MW, 110 °C, 40 min | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 | [4] |
| 3 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Thiophen-2-ylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | MW, 110 °C, 40 min | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 80 | [4] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling [4]
A mixture of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), XPhosPdG2 (2.5 mol%), XPhos (5 mol%), and K₂CO₃ (2.0 equiv) in a dioxane/water mixture is subjected to microwave irradiation at 110 °C for 40 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
Cycloaddition Reactions
The pyrazolo[1,5-a]pyrimidine core can participate in cycloaddition reactions, offering a route to more complex fused heterocyclic systems. For instance, the C3-C4 double bond of the pyrazole ring can act as a dipolarophile in 1,3-dipolar cycloadditions.
Biological Significance and Signaling Pathway Modulation
Derivatives of the pyrazolo[1,5-a]pyrimidine core exhibit a wide range of biological activities, most notably as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration. Overactivation of EGFR is a hallmark of many cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent EGFR inhibitors.[5]
Caption: EGFR Signaling Pathway and Inhibition.
Inhibition of the B-Raf/MEK/ERK Signaling Pathway
The B-Raf kinase is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, also known as the Ras-Raf-MEK-ERK pathway. Mutations in the BRAF gene are common in melanoma and other cancers, leading to constitutive activation of this pathway. Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of B-Raf.[5][6]
Caption: B-Raf/MEK/ERK Signaling Pathway Inhibition.
Inhibition of the PI3Kδ Signaling Pathway
Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase that plays a crucial role in the activation and function of immune cells. Its overactivity is implicated in inflammatory diseases and B-cell malignancies. Selective PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have been developed.[3]
Caption: PI3Kδ Signaling Pathway and Inhibition.
Conclusion
The pyrazolo[1,5-a]pyrimidine core possesses a rich and versatile reactivity profile that allows for extensive functionalization. The ability to selectively introduce substituents at various positions through electrophilic, nucleophilic, and metal-catalyzed reactions has made it a cornerstone in the design of targeted therapeutics. Understanding the fundamental reactivity of this scaffold is crucial for the continued development of novel and potent modulators of key biological pathways, offering promising avenues for the treatment of a range of human diseases.
References
- 1. ClinPGx [clinpgx.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the efficient Suzuki-Miyaura cross-coupling of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one with various boronic acids. This reaction is a crucial method for the synthesis of C3-arylated and heteroarylated pyrazolo[1,5-a]pyrimidin-5-ones, which are scaffolds of interest in medicinal chemistry and drug discovery. The protocols described herein are based on optimized conditions that afford high yields and accommodate a broad range of substrates.
Introduction
The pyrazolo[1,5-a]pyrimidine core is a significant heterocyclic motif found in numerous biologically active compounds. The functionalization of this scaffold is of great interest for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile tool for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the C3 position of the pyrazolo[1,5-a]pyrimidin-5(4H)-one ring system.
Historically, the Suzuki-Miyaura coupling of 3-halogenated pyrazolo[1,5-a]pyrimidin-5-ones has been challenging, with previous reports indicating low product yields ranging from 3% to 41%[1][2][3]. However, recent advancements have led to the development of a highly efficient microwave-assisted protocol that utilizes a specific palladium catalyst system to overcome these limitations, consistently providing good to excellent yields[1][2]. This methodology is particularly valuable as it prevents the common side reaction of debromination[1][3][4].
Optimized Reaction Conditions
An extensive optimization study has identified a robust set of conditions for the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one. The key to the success of this transformation is the use of a tandem catalyst system comprising XPhosPdG2 and XPhos ligand under microwave irradiation. These conditions have proven effective for a wide array of aryl and heteroaryl boronic acids.
Table 1: Optimized Conditions for the Suzuki-Miyaura Cross-Coupling Reaction [1]
| Parameter | Optimized Condition |
| Starting Material | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid (1.5 equiv.) |
| Catalyst | XPhosPdG2 (5 mol%) |
| Ligand | XPhos (10 mol%) |
| Base | Potassium Carbonate (K₂CO₃) (3 equiv.) |
| Solvent | Dioxane/Water (4:1) |
| Temperature | 110 °C |
| Reaction Time | 40 minutes |
| Heating Method | Microwave Irradiation |
Substrate Scope and Yields
The optimized protocol is compatible with a diverse range of boronic acids, including those bearing both electron-donating and electron-withdrawing substituents. This broad substrate scope highlights the versatility of the method for generating a library of C3-functionalized pyrazolo[1,5-a]pyrimidin-5-ones.
Table 2: Selected Examples of C3-Arylated Pyrazolo[1,5-a]pyrimidin-5-ones and Their Isolated Yields [1][2]
| Entry | Boronic Acid | Product | Isolated Yield (%) |
| 1 | Phenylboronic acid | 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 74 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 89 |
| 3 | 4-Biphenylboronic acid | 3-(biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 79 |
| 4 | 1-Naphthylboronic acid | 3-(naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 85 |
| 5 | 3,4-(Ethylenedioxy)phenylboronic acid | 3-(2,3-dihydrobenzo[b][1][4]dioxin-6-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 67 |
| 6 | 4-Acetylphenylboronic acid | 3-(4-acetylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 87 |
| 7 | 4-(Ethoxycarbonyl)phenylboronic acid | 4-(5-oxo-7-(trifluoromethyl)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)benzoate | 72 |
| 8 | 4-Fluorophenylboronic acid | 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 76 |
| 9 | Thiophene-2-boronic acid | 3-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 80 |
| 10 | Thiophene-3-boronic acid | 3-(thiophen-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 67 |
| 11 | Furan-2-boronic acid | 3-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 84 |
| 12 | Pyridin-3-ylboronic acid | 3-(pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 80 |
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted Suzuki-Miyaura cross-coupling of this compound.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has found extensive application in the pharmaceutical industry for the synthesis of complex molecules, including drug candidates and functional materials.[3] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] The ability to introduce diverse amine functionalities at the C3-position of the pyrazolo[1,5-a]pyrimidin-5(4H)-one core via Buchwald-Hartwig amination opens up new avenues for the exploration of chemical space and the development of novel therapeutic agents.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one with various primary and secondary amines. The described methodology is based on established principles for the amination of heteroaryl halides and offers a robust starting point for reaction optimization and library synthesis.[6][7]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in this reaction, is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. Subsequent coordination of the amine and deprotonation by the base, followed by reductive elimination, yields the desired N-aryl product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results for heteroaryl substrates.[2][8]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2-1.5 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium precatalyst, and the base under an inert atmosphere.
-
Seal the tube, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe. If the amine is a solid, it can be added in step 1 with the other solids.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride or water.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-pyrazolo[1,5-a]pyrimidin-5(4H)-one derivative.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Buchwald-Hartwig Amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |
| 2 | n-Butylamine | XPhos Pd G3 (3) | - | K₂CO₃ (2.0) | Dioxane | 110 | 18 | 78 |
| 3 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 65 |
| 4 | Piperidine | tBuDavePhos Pd G3 (3) | - | NaOtBu (1.5) | THF | 80 | 16 | 92 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields are dependent on specific reaction conditions and substrate scope.
Table 2: Hypothetical Characterization Data for Synthesized 3-amino-pyrazolo[1,5-a]pyrimidin-5(4H)-one Derivatives.
| Compound | Formula | MW | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 3-Morpholinopyrazolo[1,5-a]pyrimidin-5(4H)-one | C₁₀H₁₂N₄O₂ | 220.23 | 7.95 (s, 1H), 6.20 (s, 1H), 4.05 (t, 4H), 3.80 (t, 4H), 3.50 (s, 1H) | 165.2, 150.1, 145.8, 130.5, 105.3, 95.7, 66.8, 48.2 | 221.1 [M+H]⁺ |
| 3-(n-Butylamino)pyrazolo[1,5-a]pyrimidin-5(4H)-one | C₁₀H₁₄N₄O | 206.24 | 7.90 (s, 1H), 6.15 (s, 1H), 5.50 (br s, 1H), 3.40 (t, 2H), 1.65 (m, 2H), 1.45 (m, 2H), 0.95 (t, 3H) | 165.5, 150.3, 146.0, 130.2, 105.1, 95.5, 43.5, 31.2, 20.1, 13.9 | 207.1 [M+H]⁺ |
| 3-(Phenylamino)pyrazolo[1,5-a]pyrimidin-5(4H)-one | C₁₂H₁₀N₄O | 226.23 | 8.50 (s, 1H), 8.00 (s, 1H), 7.40-7.20 (m, 5H), 6.30 (s, 1H) | 165.0, 150.5, 145.5, 140.1, 130.8, 129.5, 124.3, 120.8, 105.8, 96.0 | 227.1 [M+H]⁺ |
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. entegris.com [entegris.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromopyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3-bromopyrazolo[1,5-a]pyrimidines. This versatile scaffold is a key building block in the synthesis of a wide range of biologically active compounds, and the methodologies described herein offer efficient pathways for its functionalization.
The pyrazolo[1,5-a]pyrimidine core is a prominent feature in many compounds developed for therapeutic applications, including protein kinase inhibitors.[1] The ability to introduce a variety of substituents at the 3-position through robust and versatile cross-coupling reactions is therefore of significant interest in medicinal chemistry and drug discovery. This document details protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings with 3-bromopyrazolo[1,5-a]pyrimidines.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the 3-bromopyrazolo[1,5-a]pyrimidine to the Pd(0) complex. The subsequent step, transmetalation (for Suzuki, Stille) or a related step (e.g., amine coordination/deprotonation for Buchwald-Hartwig, alkyne coordination for Sonogashira, or olefin insertion for Heck), introduces the coupling partner. The cycle concludes with reductive elimination, which forms the C-C or C-N bond and regenerates the Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflows
The following diagram illustrates the various synthetic pathways available for the functionalization of 3-bromopyrazolo[1,5-a]pyrimidine using different palladium-catalyzed cross-coupling reactions.
Caption: Synthetic routes from 3-bromopyrazolo[1,5-a]pyrimidine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 3-bromopyrazolo[1,5-a]pyrimidines and various aryl or heteroaryl boronic acids. Microwave-assisted protocols have been shown to be particularly efficient for this transformation.[2][3][4]
| Parameter | Condition | Reference |
| Substrate | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | [2] |
| Coupling Partner | Aryl/heteroaryl boronic acids | [2] |
| Catalyst | XPhosPdG2 (2.5 mol%) / XPhos (5 mol%) | [2][4] |
| Base | K₂CO₃ (2.0 equiv.) | [4] |
| Solvent | Ethanol/Water (4:1) | [4] |
| Temperature | 135 °C (Microwave) | [4] |
| Time | 40 min | [4] |
| Yield | Good to excellent (up to 89%) | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2-1.5 equiv.), K₂CO₃ (2.0 equiv.), XPhosPdG2 (2.5 mol%), and XPhos (5 mol%).
-
Add ethanol and water in a 4:1 ratio to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 135 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
| Parameter | General Condition |
| Substrate | 3-Bromopyrazolo[1,5-a]pyrimidine |
| Coupling Partner | Alkene (e.g., styrene, acrylates) |
| Catalyst | Pd(OAc)₂ (5-10 mol%) |
| Ligand | PPh₃ or P(o-tolyl)₃ (10-20 mol%) |
| Base | Et₃N or K₂CO₃ (2.0-3.0 equiv.) |
| Solvent | DMF or NMP |
| Temperature | 100-140 °C |
| Time | 12-24 h |
| Yield | Moderate to good (anticipated) |
Experimental Protocol: Heck Coupling
-
In a sealed tube, combine 3-bromopyrazolo[1,5-a]pyrimidine (1.0 equiv.), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous DMF, the alkene (1.5 equiv.), and Et₃N (2.0 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 120 °C for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to 3-alkynylpyrazolo[1,5-a]pyrimidines by reacting 3-bromopyrazolo[1,5-a]pyrimidines with terminal alkynes. This reaction is typically co-catalyzed by palladium and copper salts.
| Parameter | Condition | Reference |
| Substrate | Bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine | |
| Coupling Partner | Terminal alkyne | |
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | [4] |
| Co-catalyst | CuI (10 mol%) | [4] |
| Base | Et₃N (5 equiv.) | [4] |
| Solvent | Dioxane | [4] |
| Temperature | 80 °C | [4] |
| Time | 12 h | [4] |
| Yield | Good to excellent | [4] |
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the 3-bromopyrazolo[1,5-a]pyrimidine derivative (1.0 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Add anhydrous dioxane and Et₃N (5 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.5 equiv.) dropwise via syringe.
-
Heat the reaction mixture at 80 °C for 12 hours, monitoring by TLC.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond, providing access to 3-aminopyrazolo[1,5-a]pyrimidine derivatives. While palladium-catalyzed methods are common, copper-catalyzed Ullmann-type couplings have also been shown to be effective for this transformation.[1] The following is a general protocol for the palladium-catalyzed amination.
| Parameter | General Condition |
| Substrate | 3-Bromopyrazolo[1,5-a]pyrimidine |
| Coupling Partner | Primary or secondary amine |
| Catalyst | Pd₂(dba)₃ (2-5 mol%) or a suitable pre-catalyst |
| Ligand | Xantphos, BINAP, or other biarylphosphine ligands (4-10 mol%) |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Time | 4-24 h |
| Yield | Moderate to excellent |
Experimental Protocol: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and NaOtBu (1.5 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add a solution of the 3-bromopyrazolo[1,5-a]pyrimidine (1.0 equiv.) and the amine (1.2 equiv.) in anhydrous toluene.
-
Seal the tube and heat the mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Stille Coupling
The Stille coupling offers an alternative method for C-C bond formation using organostannane reagents. These reagents are often stable to air and moisture.[1] No specific protocol for 3-bromopyrazolo[1,5-a]pyrimidines is available, thus a general procedure for heteroaryl bromides is provided.
| Parameter | General Condition |
| Substrate | 3-Bromopyrazolo[1,5-a]pyrimidine |
| Coupling Partner | Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) |
| Additive | LiCl (in some cases) |
| Solvent | DMF or Toluene |
| Temperature | 80-120 °C |
| Time | 12-24 h |
| Yield | Moderate to good (anticipated) |
Experimental Protocol: Stille Coupling
-
To a solution of 3-bromopyrazolo[1,5-a]pyrimidine (1.0 equiv.) in dry DMF, add the organostannane (1.1-1.5 equiv.).
-
Degas the mixture with a stream of argon for 10-15 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) to the mixture and degas for another 5 minutes.
-
Heat the reaction mixture at 100 °C for 16 hours, or until TLC indicates consumption of the starting material.
-
Cool the mixture and quench with an aqueous solution of KF. Stir vigorously for 1 hour.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its unique bicyclic structure allows for versatile functionalization, enabling the development of potent and selective inhibitors for a range of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[2][3] This document provides detailed application notes and protocols for the synthesis of kinase inhibitors starting from the key intermediate, 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, which are instrumental in diversifying the core structure.[3][4]
Synthetic Strategies
The 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one core is a versatile starting material for generating a library of kinase inhibitors. The primary strategies for derivatization involve palladium-catalyzed cross-coupling reactions at the C3 position, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which are crucial for modulating kinase inhibitory activity and selectivity.[3][4][5]
A general synthetic workflow is depicted below:
Caption: General synthetic routes for the derivatization of this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various pyrazolo[1,5-a]pyrimidine-based kinase inhibitors against their respective targets.
| Compound ID | Target Kinase(s) | IC50 (µM) | Reference |
| 6d | CDK2, TRKA | 0.55, 0.57 | [6] |
| 6k | CDK2, TRKA | 0.12, 0.48 | [6] |
| 6m | CDK2, TRKA | 0.43, 0.88 | [6] |
| 6n | CDK2, TRKA | 0.78, 0.98 | [6] |
| 6o | CDK2, TRKA | 0.76, 1.59 | [6] |
| 6p | CDK2, TRKA | 0.67, 1.34 | [6] |
| 6r | CDK2, TRKA | 0.15, 0.23 | [6] |
| 6s | CDK2, TRKA | 0.23, 0.45 | [6] |
| 6t | CDK2, TRKA | 0.09, 0.45 | [6] |
| 11g | CDK2, TRKA | 1.58, 0.59 | [6] |
| Compound 8 | TrkA | 0.0017 | [1] |
| Compound 9 | TrkA | 0.0017 | [1] |
| Compound 18 | NTRK1 | >0.01 | [1] |
| Compound 19 | NTRK1 | >0.01 | [1] |
| Compound 20 | NTRK | >0.00002 | [1] |
| Compound 21 | NTRK | >0.00002 | [1] |
| Compound 23 | TRKA (KM12 cell) | 0.0001 | [1] |
| Compound 24 | TRKA (KM12 cell) | 0.0002 | [1] |
| Compound 28 | TrkA, TrkB, TrkC | 0.00017, 0.00007, 0.00007 | [1] |
| Compound 32 | TrkA, TrkB, TrkC | 0.0019, 0.0031, 0.0023 | [1] |
| Compound 33 | TrkA, TrkB, TrkC | 0.0032, 0.0055, 0.0033 | [1] |
| Compound 34 | TrkA, TrkB, TrkC | 0.0018, 0.0041, 0.0023 | [1] |
| Compound 35 | TrkA, TrkB, TrkC | 0.0025, 0.0031, 0.0026 | [1] |
| Compound 36 | TrkA, TrkB, TrkC | 0.0014, 0.0024, 0.0019 | [1] |
| BS-194 (4k) | CDK2, CDK1, CDK9 | 0.003, 0.03, 0.09 | [7] |
| SI306 | Src | 11.2 (GIN8), 7.7 (GIN28), 7.2 (GCE28) | [8] |
| Compound 9b | EGFR | 0.0084 | [9] |
| Compound 27 | PI3K (in A549 cells) | 8.19 | [10] |
| Compound 28 | PI3K (in A549 cells) | 7.01 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one via Suzuki-Miyaura Coupling[4][11][12]
This protocol describes a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Materials:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
XPhosPdG2 (2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
1,4-Dioxane/Water (3:1 mixture)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equivalent), the corresponding aryl or heteroaryl boronic acid (1.5 equivalents), XPhosPdG2 (2 mol%), XPhos (4 mol%), and K2CO3 (2 equivalents).
-
Add the 1,4-dioxane/water (3:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3,5-Bis-aminated Pyrazolo[1,5-a]pyrimidines via Buchwald-Hartwig Amination[13]
This protocol details a microwave-assisted, copper-catalyzed C-3 amination.
Materials:
-
5-Amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidine precursor (e.g., 3-bromo-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine)
-
Primary or secondary amine (1.5 equivalents)
-
Copper(I) iodide (CuI) (5 mol%)
-
N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (L-1) (10 mol%)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
Diethylene glycol (DEG)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidine precursor (1 equivalent), the desired amine (1.5 equivalents), CuI (5 mol%), L-1 (10 mol%), and K2CO3 (2 equivalents).
-
Add diethylene glycol (DEG) as the solvent.
-
Seal the vial and heat the mixture in a microwave reactor at 80 °C for 1 hour.
-
Upon completion, cool the reaction mixture and partition it between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield the 3,5-bis-aminated pyrazolo[1,5-a]pyrimidine product.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Signaling Pathways
The synthesized kinase inhibitors target various signaling pathways implicated in cell proliferation, survival, and differentiation. For instance, inhibitors of Cyclin-Dependent Kinases (CDKs) interfere with the cell cycle, while those targeting Tropomyosin Receptor Kinases (Trks) can block pathways involved in neuronal survival and differentiation, which are often hijacked in cancer.
Caption: Simplified signaling pathway for CDK inhibition leading to cell cycle arrest.
Caption: Overview of Trk signaling and its inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
Conclusion
The this compound scaffold is a highly valuable starting point for the synthesis of a diverse range of potent kinase inhibitors. The palladium-catalyzed cross-coupling reactions outlined in these protocols provide a robust and flexible platform for generating extensive libraries of compounds for drug discovery and development. The provided data and protocols serve as a comprehensive resource for researchers in this field. Further optimization of these scaffolds holds significant promise for the development of novel therapeutics.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C3 Position of Pyrazolo[1,5-a]pyrimidin-5-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical modification of the C3 position of the pyrazolo[1,5-a]pyrimidin-5-one scaffold. This privileged heterocyclic system is a cornerstone in medicinal chemistry, with derivatives showing significant potential as kinase inhibitors for cancer therapy and other therapeutic applications.[1][2][3] The functionalization at the C3 position is a key strategy for modulating the pharmacological properties and developing novel drug candidates.[4]
Strategic Importance of C3 Functionalization
The C3 position of the pyrazolo[1,5-a]pyrimidine core is highly susceptible to electrophilic substitution, making it an ideal target for introducing a diverse range of functional groups.[4] This allows for the fine-tuning of electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, which are critical for optimizing interactions with biological targets. Key functionalization strategies include halogenation, nitration, and arylation, each providing a gateway to further chemical transformations and the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[1][5]
Application in Drug Discovery: Kinase Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[1][3] The introduction of substituents at the C3 position can significantly enhance the inhibitory activity and selectivity of these compounds. For instance, C3-arylated derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3]
Caption: Simplified signaling pathway illustrating the role of C3-functionalized pyrazolo[1,5-a]pyrimidin-5-ones as CDK inhibitors, thereby blocking cell cycle progression and proliferation.
Experimental Protocols
The following sections provide detailed protocols for the key C3-functionalization reactions of the pyrazolo[1,5-a]pyrimidin-5-one core.
Caption: General workflow for the C3-functionalization of the pyrazolo[1,5-a]pyrimidin-5-one core.
Protocol 1: C3-Halogenation
Halogenated pyrazolo[1,5-a]pyrimidin-5-ones are versatile intermediates, particularly for subsequent cross-coupling reactions.[6][7] Two efficient methods for regioselective C3-halogenation are presented below.
1A: Microwave-Assisted Halogenation with N-Halosuccinimides (NXS)
This one-pot, microwave-assisted protocol allows for the rapid synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines from β-enaminones and 5-aminopyrazoles, followed by in-situ halogenation.[8]
-
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine.
-
In a microwave-transparent sealed vessel, combine the appropriate β-enaminone (0.50 mmol) and 5-amino-1H-pyrazole (0.50 mmol).
-
Irradiate the solvent-free mixture in a microwave reactor at 180 °C for 2 minutes.
-
Allow the reaction vessel to cool to room temperature using a stream of compressed air.
-
-
Step 2: C3-Halogenation.
-
To the crude pyrazolo[1,5-a]pyrimidine from Step 1, add the corresponding N-halosuccinimide (NCS, NBS, or NIS) (0.55 mmol).
-
Add 1,2-dichloroethane (EDC) (2.0 mL) as the solvent.
-
Irradiate the mixture in the microwave reactor at 80 °C for 10 minutes.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-halo-pyrazolo[1,5-a]pyrimidine.
-
1B: Aqueous C3-Halogenation with Potassium Halides and PIDA
This environmentally friendly method utilizes water as a solvent and readily available reagents for the regioselective C3-halogenation at room temperature.[5]
-
To a solution of the pyrazolo[1,5-a]pyrimidine (0.2 mmol) in water (3.0 mL), add the corresponding potassium halide (KX, where X = I, Br, or Cl) (0.3 mmol).
-
Add phenyliodine diacetate (PIDA) (1.0 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature (25–27 °C) for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: C3-Halogenation of Pyrazolo[1,5-a]pyrimidines
| Entry | Substrate (R) | Halogenating Agent | Method | Product | Yield (%) | Reference |
| 1 | 7-phenyl | NIS | 1A | 3-iodo-7-phenyl- | 92 | [9] |
| 2 | 7-phenyl | NBS | 1A | 3-bromo-7-phenyl- | 89 | [9] |
| 3 | 7-phenyl | NCS | 1A | 3-chloro-7-phenyl- | 85 | [9] |
| 4 | 2-methyl-7-phenyl | KI / PIDA | 1B | 3-iodo-2-methyl-7-phenyl- | 91 | [5] |
| 5 | 2-methyl-7-phenyl | KBr / PIDA | 1B | 3-bromo-2-methyl-7-phenyl- | 88 | [5] |
| 6 | 2-methyl-7-phenyl | KCl / PIDA | 1B | 3-chloro-2-methyl-7-phenyl- | 73 | [5] |
Protocol 2: C3-Nitration
Nitration at the C3 position introduces a versatile nitro group that can be further transformed, for example, by reduction to an amino group. This protocol describes a microwave-assisted one-pot synthesis and nitration.[10]
-
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine.
-
In a microwave-transparent sealed vessel, combine the appropriate β-enaminone (0.50 mmol) and 5-amino-1H-pyrazole (0.50 mmol).
-
Irradiate the solvent-free mixture in a microwave reactor at 180 °C for 2 minutes.
-
Cool the reaction vessel to room temperature.
-
-
Step 2: C3-Nitration.
-
To the crude pyrazolo[1,5-a]pyrimidine from Step 1, cautiously add a mixture of nitric acid (2.0 mmol) and sulfuric acid (1.0 mmol).
-
Irradiate the mixture in the microwave reactor at 60 °C for 10 minutes.
-
After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain the pure 3-nitro-pyrazolo[1,5-a]pyrimidine.
-
Data Presentation: C3-Nitration of Pyrazolo[1,5-a]pyrimidines
| Entry | Substrate (R) | Product | Yield (%) | Reference |
| 1 | 7-phenyl | 3-nitro-7-phenyl- | 94 | [10] |
| 2 | 7-(4-methoxyphenyl) | 3-nitro-7-(4-methoxyphenyl)- | 96 | [10] |
| 3 | 7-(4-chlorophenyl) | 3-nitro-7-(4-chlorophenyl)- | 91 | [10] |
| 4 | 2-methyl-7-phenyl | 2-methyl-3-nitro-7-phenyl- | 92 | [10] |
Protocol 3: C3-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This protocol is optimized for the C3-arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[6][7]
-
In a microwave-transparent sealed vessel, combine 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (0.5 mmol), the desired aryl or heteroaryl boronic acid (0.75 mmol), and potassium carbonate (K₂CO₃) (1.5 mmol).
-
Add the palladium catalyst XPhosPdG2 (5 mol%) and the ligand XPhos (5 mol%).
-
Add a 1:1 mixture of 1,4-dioxane and water (4 mL).
-
Seal the vessel and irradiate in a microwave reactor at 100 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
Data Presentation: C3-Arylation of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
| Entry | Aryl Boronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 3-phenyl- | 74 | [7] |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)- | 89 | [7] |
| 3 | 4-Chlorophenylboronic acid | 3-(4-chlorophenyl)- | 78 | [7] |
| 4 | 4-Acetylphenylboronic acid | 3-(4-acetylphenyl)- | 81 | [7] |
| 5 | Naphthalen-2-ylboronic acid | 3-(naphthalen-2-yl)- | 85 | [7] |
| 6 | Thiophen-2-ylboronic acid | 3-(thiophen-2-yl)- | 72 | [7] |
| 7 | Pyridin-3-ylboronic acid | 3-(pyridin-3-yl)- | 67 | [7] |
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - Deakin University - Figshare [dro.deakin.edu.au]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its broad range of biological activities, particularly as a versatile core for the development of protein kinase inhibitors.[1][2] This application note focuses on a key intermediate, 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one , a valuable building block for the synthesis of diverse libraries of bioactive compounds. Its strategic placement of a reactive bromine atom and a modifiable oxo-group makes it an ideal starting point for structure-activity relationship (SAR) studies in drug discovery programs.
Chemical Properties
| Property | Value |
| CAS Number | 1198569-35-5 |
| Molecular Formula | C₆H₄BrN₃O |
| Molecular Weight | 214.02 g/mol |
| Appearance | Off-white to pale-yellow solid |
| Solubility | Soluble in polar aprotic solvents such as DMF and DMSO |
Applications in Medicinal Chemistry
This compound serves as a crucial starting material for the synthesis of a wide array of substituted pyrazolo[1,5-a]pyrimidines. The bromine atom at the 3-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. This chemical tractability enables the exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
The pyrazolo[1,5-a]pyrimidine scaffold is a known "hinge-binder," capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of protein kinases. By modifying the substituents at the 3- and 5-positions, researchers can fine-tune the interactions with the kinase active site to achieve high affinity and selectivity for a specific target.
Derivatives of the pyrazolo[1,5-a]pyrimidine core have shown potent inhibitory activity against a range of protein kinases implicated in cancer and other diseases, including:
-
Cyclin-Dependent Kinases (CDKs)
-
Tropomyosin receptor kinases (Trks)
-
Pim kinases
-
B-Raf kinase
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-one
This step involves the cyclocondensation of 3-aminopyrazole with a suitable three-carbon building block, such as diethyl malonate.
-
Materials: 3-Aminopyrazole, Diethyl malonate, Sodium ethoxide, Ethanol.
-
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add 3-aminopyrazole and diethyl malonate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The resulting precipitate, pyrazolo[1,5-a]pyrimidin-5,7-diol, is filtered, washed with cold ethanol, and dried.
-
Selective dehydroxylation at the 7-position can be achieved through various established methods to yield pyrazolo[1,5-a]pyrimidin-5(4H)-one.
-
Step 2: Bromination at the 3-Position
The pyrazolo[1,5-a]pyrimidin-5(4H)-one intermediate is then subjected to electrophilic bromination.
-
Materials: Pyrazolo[1,5-a]pyrimidin-5(4H)-one, N-Bromosuccinimide (NBS), Acetonitrile or Dichloromethane.
-
Procedure:
-
Dissolve pyrazolo[1,5-a]pyrimidin-5(4H)-one in a suitable aprotic solvent like acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
General Protocol for Suzuki Cross-Coupling of this compound
This protocol describes a general method for the derivatization of the 3-position of the scaffold.
-
Materials: this compound, Aryl or heteroaryl boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., Dioxane/water or DME).
-
Procedure:
-
In a reaction vessel, combine this compound, the desired boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted pyrazolo[1,5-a]pyrimidin-5(4H)-one.
-
Quantitative Data of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
While specific biological data for this compound is not available as it is primarily a synthetic intermediate, the following table summarizes the inhibitory activities of some representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitors to illustrate the potential of this scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | 22 | [3] |
| Pyrazolo[1,5-a]pyrimidine derivative | CDK9 | 80 | [3] |
| Macrocyclic pyrazolo[1,5-a]pyrimidine | TrkA | 1-100 | |
| Amino pyrazolo[1,5-a]pyrimidine | TrkA, TrkB, TrkC | 0.07-0.17 | [4] |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylate | B-Raf | <100 | [5] |
Visualizations
Synthetic Workflow for Derivatization
Caption: Synthetic workflow for the derivatization of this compound.
General Kinase Inhibition Signaling Pathway
Caption: General signaling pathway illustrating competitive kinase inhibition.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility lies in its potential for rapid and diverse functionalization, enabling the synthesis of large libraries of compounds for screening against various biological targets, particularly protein kinases. The protocols and data presented herein provide a foundation for researchers to leverage this important scaffold in the design and development of novel therapeutic agents.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of substituted pyrazolo[1,5-a]pyrimidines utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and often cleaner reaction profiles.[1] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, making their efficient synthesis a key focus for drug discovery.[1][2][3]
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest in the pharmaceutical industry due to their diverse pharmacological properties, including their roles as protein kinase inhibitors in cancer therapy.[1] Traditional synthetic methods often require long reaction times and harsh conditions. Microwave irradiation provides a powerful alternative for the rapid and efficient construction of this heterocyclic system.[1][4] The application of microwave energy allows for rapid and uniform heating of the reactants, accelerating the rate of reaction and often leading to higher purity products.[1]
Several synthetic strategies for pyrazolo[1,5-a]pyrimidines are amenable to microwave assistance, including:
-
Condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. [1]
-
Three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds. [1]
This document will focus on providing protocols for some of these key microwave-assisted synthetic approaches.
Data Presentation
The following tables summarize quantitative data from various reported microwave-assisted syntheses of substituted pyrazolo[1,5-a]pyrimidines, providing a comparative overview of reaction conditions and yields.
Table 1: One-Pot Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones [2]
| Entry | β-Ketonitrile | β-Ketoester | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Oxo-3-phenylpropanenitrile | Ethyl benzoylacetate | Methanol | 150 | 2 | 52 |
| 2 | 3-(4-Methoxyphenyl)-3-oxopropanenitrile | Ethyl 4-methoxybenzoylacetate | Methanol | 150 | 2 | 65 |
| 3 | 3-(4-Chlorophenyl)-3-oxopropanenitrile | Ethyl 4-chlorobenzoylacetate | Methanol | 150 | 2 | 71 |
| 4 | 3-Oxo-3-(thiophen-2-yl)propanenitrile | Ethyl 2-thiophenecarbonylacetate | Methanol | 150 | 2 | 58 |
Table 2: Three-Component Microwave-Assisted Synthesis of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines [7]
| Entry | Aryl Acetonitrile | 2-Aryl-substituted Malondialdehyde | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenylacetonitrile | 2-Phenylmalondialdehyde | 120 | 20 | 78 |
| 2 | 4-Methoxyphenylacetonitrile | 2-(4-Methoxyphenyl)malondialdehyde | 120 | 20 | 85 |
| 3 | 4-Chlorophenylacetonitrile | 2-(4-Chlorophenyl)malondialdehyde | 120 | 20 | 82 |
| 4 | Thiophen-2-ylacetonitrile | 2-(Thiophen-2-yl)malondialdehyde | 120 | 20 | 75 |
Note: The synthesis involves a three-step, one-hour total reaction time in a microwave reactor. The yields presented are for the final products.
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Synthesis of Substituted Pyrazolo[1,5-a]pyrimidinones[2]
This protocol describes a one-pot, two-step synthesis starting from a β-ketonitrile and hydrazine, followed by the addition of a β-ketoester and acetic acid.
Materials:
-
β-Ketonitrile (1.0 equiv)
-
Hydrazine hydrate (1.3 equiv)
-
Methanol
-
β-Ketoester (1.0 equiv)
-
Acetic acid (0.6 equiv)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial, add the β-ketonitrile (0.9 mmol, 1.0 equiv) and methanol (1 mL).
-
Add hydrazine hydrate (1.2 mmol, 1.3 equiv) to the solution.
-
Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 5 minutes with a power of 100 W.
-
After cooling, add the β-ketoester (0.9 mmol, 1.0 equiv) and acetic acid (0.5 mmol, 0.6 equiv) to the reaction mixture in the same vial.
-
Reseal the vial and irradiate the mixture at 150 °C for a further 2 hours with a power of 100 W.
-
After the reaction is complete, cool the vial to room temperature.
-
The crude product can be purified by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyrimidinone.
Protocol 2: Three-Component Microwave-Assisted Synthesis of 3,6-Disubstituted Pyrazolo[1,5-a]pyrimidines[7]
This protocol outlines a rapid, three-step synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines.
Materials:
-
Aryl acetonitrile
-
Dimethylformamide-dimethylacetal (DMF-DMA)
-
Hydrazine hydrobromide (H₂NNH₂·HBr)
-
2-Aryl-substituted malondialdehyde or 1,1,3,3-tetramethoxypropane
-
Microwave reactor
Procedure:
Step 1: Synthesis of 2-arylacrylonitrile
-
In a microwave reactor vial, combine the aryl acetonitrile and dimethylformamide-dimethylacetal.
-
Irradiate the mixture at 120 °C for 20 minutes.
Step 2: Synthesis of 4-arylpyrazol-5-amine
-
To the resulting 2-arylacrylonitrile from Step 1, add hydrazine hydrobromide.
-
Irradiate the mixture at 120 °C for 20 minutes.
Step 3: Synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidine
-
To the intermediate 4-arylpyrazol-5-amine from Step 2, add either the 2-aryl-substituted malondialdehyde or 1,1,3,3-tetramethoxypropane.
-
Irradiate the mixture at 120 °C for 20 minutes.
-
The final product can be collected by filtration or purified by flash chromatography.
Visualizations
The following diagrams illustrate the general workflows for the described microwave-assisted syntheses.
Caption: Workflow for the one-pot synthesis of pyrazolo[1,5-a]pyrimidinones.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]
Application Notes and Protocols for the Synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases, which are key regulators in cellular signaling.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.[1] Consequently, derivatives of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones are the focus of intense drug discovery efforts, with compounds showing inhibitory activity against kinases such as Pim-1, JNK3, and PI3Kδ.[4][5][6] This document provides detailed protocols for the synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones, focusing on the common and efficient condensation reaction between 5-aminopyrazoles and β-ketoesters. Both conventional heating and microwave-assisted methods are described.
Synthetic Pathway Overview
The most prevalent method for synthesizing pyrazolo[1,5-a]pyrimidin-5-ones involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound, such as a β-ketoester.[7][8] The "3-aryl" substituent on the target molecule can be introduced via either the 3-aryl-5-aminopyrazole precursor or an aryl-β-ketoester. The general synthetic workflow is depicted below.
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Experimental Protocols
Two primary methods for the synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones are detailed below. Method A employs conventional heating, while Method B utilizes microwave irradiation for a more rapid and often higher-yielding reaction.[7]
Method A: Conventional Synthesis under Reflux
This protocol describes the synthesis via a two-step process involving the initial formation of the 5-aminopyrazole followed by cyclocondensation, or a one-pot procedure under conventional reflux.[7]
Step 1: Synthesis of 3-Aryl-5-aminopyrazole (if not commercially available)
-
To a solution of the appropriate aryl-β-ketonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol, add hydrazine hydrate (1.1 eq).
-
The reaction mixture is heated to reflux for a period ranging from 5 minutes to several hours, depending on the substrate.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield the 3-aryl-5-aminopyrazole.
Step 2: Synthesis of 3-Aryl-pyrazolo[1,5-a]pyrimidin-5-one
-
In a round-bottom flask, suspend the 3-aryl-5-aminopyrazole (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 2 to 18 hours.[7] The reaction progress should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
Method B: Microwave-Assisted One-Pot Synthesis
This one-pot protocol is a time-efficient alternative that often provides higher yields compared to conventional heating.[7]
-
In a microwave-safe vial, dissolve the aryl-β-ketonitrile (1.0 eq) in methanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Seal the vial and heat the mixture under microwave irradiation at 150 °C for 5 minutes.[7]
-
After cooling the vial, add the β-ketoester (1.1 eq) and glacial acetic acid to the reaction mixture.
-
Reseal the vial and subject the mixture to microwave irradiation at 150 °C for an additional 2 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with a cold solvent, and dried to afford the 3-aryl-pyrazolo[1,5-a]pyrimidin-5-one.
Quantitative Data Summary
The choice of synthetic method can significantly impact the reaction time and yield. The following table summarizes representative data for the synthesis of a model pyrazolo[1,5-a]pyrimidinone.
| Method | Heating | Reaction Time | Yield (%) | Reference |
| Conventional | Reflux | 18 hours | 25 | [7] |
| Conventional | Reflux | 2 hours | 11 | [7] |
| Microwave-Assisted (One-Pot) | Microwave | 2 hours and 5 minutes | 52 | [7] |
| Microwave-Assisted (Solvent-Free) | Microwave | 2 minutes | 88-97 | [9] |
Biological Activity and Signaling Pathway
Pyrazolo[1,5-a]pyrimidines are a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy.[2][3] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways involved in cell survival, proliferation, and differentiation.
The diagram below illustrates a simplified, representative signaling pathway where a pyrazolo[1,5-a]pyrimidine derivative inhibits a protein kinase (e.g., Pim-1), thereby preventing the phosphorylation of a downstream substrate (e.g., BAD) and blocking the anti-apoptotic signal.
Caption: Kinase inhibition by a 3-aryl-pyrazolo[1,5-a]pyrimidin-5-one.
The synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidin-5-ones can be achieved through straightforward and efficient methods. The use of microwave-assisted, one-pot procedures offers significant advantages in terms of reaction time and yield, making it an attractive approach for the rapid generation of compound libraries for drug discovery. The potent kinase inhibitory activity of this scaffold underscores its importance in the development of targeted therapies. The protocols and data presented herein provide a solid foundation for researchers engaged in the synthesis and evaluation of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities. As an isostere of purine, this scaffold is a key component in the design of various kinase inhibitors. The strategic introduction of a bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidin-5(4H)-one core provides a versatile chemical handle for further molecular elaboration through cross-coupling reactions. This functionalization enables the synthesis of diverse libraries of compounds for screening against various therapeutic targets, particularly protein kinases implicated in cancer and other diseases.
This document provides detailed application notes and experimental protocols for the use of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one in the discovery of novel kinase inhibitors.
Application Notes
The primary application of this compound in drug discovery is as a key intermediate for the synthesis of 3-substituted pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. The bromine atom at the C3 position is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl moieties. This approach is instrumental in exploring the structure-activity relationships (SAR) of these compounds as kinase inhibitors.
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown potent inhibitory activity against several important kinase targets, including:
-
Pim Kinases (Pim-1, -2, -3): Serine/threonine kinases involved in cell survival and proliferation.
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, such as CDK2.
-
Tropomyosin Receptor Kinases (Trks): A family of receptor tyrosine kinases (TrkA, TrkB, TrkC) implicated in cancer.
The 3-arylpyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives often act as ATP-competitive inhibitors, binding to the hinge region of the kinase active site. The nature of the substituent introduced at the 3-position significantly influences the potency and selectivity of the inhibitor.
Quantitative Data
The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against various kinase targets. It is important to note that the specific substitution at other positions of the scaffold also contributes to the overall activity.
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 6t | CDK2 | 0.09 | Ribociclib | 0.07 |
| TrkA | 0.45 | Larotrectinib | 0.07 | |
| 6s | CDK2 | 0.23 | Ribociclib | 0.07 |
| TrkA | 0.45 | Larotrectinib | 0.07 | |
| 6p | CDK2 | 0.67 | Ribociclib | 0.07 |
| TrkA | 1.34 | Larotrectinib | 0.07 | |
| 6o | CDK2 | 0.76 | Ribociclib | 0.07 |
| TrkA | 1.59 | Larotrectinib | 0.07 | |
| 6r | CDK2 | 0.20 | Ribociclib | 0.07 |
| TrkA | 0.97 | Larotrectinib | 0.07 | |
| 11g | CDK2 | 0.22 | Ribociclib | 0.07 |
| TrkA | 0.89 | Larotrectinib | 0.07 |
Experimental Protocols
Protocol 1: Synthesis of this compound
Adapted Procedure for Bromination:
-
To a stirred solution of pyrazolo[1,5-a]pyrimidin-5(4H)-one (1 equivalent) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and a suitable organic solvent (e.g., isopropanol, hexane) to remove impurities.
-
Dry the product under vacuum to yield this compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol describes a microwave-assisted Suzuki-Miyaura cross-coupling reaction to synthesize 3-arylpyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives.[1][2][3][4]
Materials:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
XPhos Pd G2 (0.05 equivalents)
-
XPhos (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
In a microwave vial, combine 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, the respective arylboronic acid, XPhos Pd G2, XPhos, and potassium carbonate.
-
Add a mixture of 1,4-dioxane and water (4:1 v/v) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general framework for determining the IC50 values of synthesized compounds against target kinases using the ADP-Glo™ Kinase Assay (Promega). This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Target kinase (e.g., CDK2/Cyclin E, Pim-1, TrkA)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Reagent, Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the serially diluted inhibitor compounds or DMSO (for the no-inhibitor control) to the respective wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
Pim-1 Kinase Signaling Pathway
Caption: Simplified Pim-1 signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.
CDK2/Cyclin E Signaling Pathway
Caption: Overview of the CDK2/Cyclin E pathway in cell cycle progression and its inhibition.
TrkA Signaling Pathway
Caption: Key downstream signaling cascades of the TrkA receptor and the point of inhibition.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: General workflow for the synthesis and evaluation of kinase inhibitors from this compound.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Trk Inhibitors Utilizing Pyrazolo[1,5-a]pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinases (Trks), including TrkA, TrkB, and TrkC, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Aberrant activation of Trk signaling, often through chromosomal rearrangements leading to NTRK gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric solid tumors.[1][3] This has established the Trk signaling pathway as a significant target for cancer therapy.[1][3]
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective Trk inhibitors.[3][4] Several approved and clinical-stage Trk inhibitors, such as Larotrectinib, Entrectinib, and Repotrectinib, feature this core motif.[1][5] This document provides detailed application notes and experimental protocols for the synthesis of Trk inhibitors based on pyrazolo[1,5-a]pyrimidine intermediates, intended to guide researchers in the development of novel therapeutic agents.
Trk Signaling Pathway
The binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[2][6] This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[2][6] These pathways regulate critical cellular processes, including cell proliferation, survival, and differentiation.[2]
Caption: Trk Receptor Signaling Pathway.
Synthetic Strategies for Pyrazolo[1,5-a]pyrimidine Core
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a synthetic equivalent.[3][7] Various methods, including conventional heating, microwave-assisted synthesis, and one-pot procedures, have been developed to efficiently construct this privileged scaffold.[4][7]
Caption: General Synthetic Workflow.
Data Presentation: In Vitro Potency of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
The following table summarizes the in vitro inhibitory activities of selected pyrazolo[1,5-a]pyrimidine-based Trk inhibitors against Trk kinases.
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell-based Assay (KM12) IC50 (nM) | Reference |
| Larotrectinib | 5 | 11 | 4 | - | [8] |
| Entrectinib | 1.7 | 0.1 | 0.1 | - | [1] |
| Repotrectinib | - | - | - | - | [1] |
| Selitrectinib | - | - | - | - | [1] |
| Compound 8 | 1.7 | - | - | - | [3] |
| Compound 9 | 1.7 | - | - | - | [3] |
| Compound 23 | - | - | - | 0.1 | [1][3] |
| Compound 24 | - | - | - | 0.2 | [1][3] |
| Compound 28 | 0.17 | 0.07 | 0.07 | - | [3] |
| Compound 8a | < 5 | - | - | - | [9] |
| Compound 8f | < 5 | - | - | - | [9] |
| Compound 9a | < 5 | - | - | - | [9] |
| Compound 9b | < 5 | - | - | - | [9] |
| Compound 9f | < 5 | - | - | - | [9] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines
This protocol describes a general two-step synthesis of the pyrazolo[1,5-a]pyrimidine core, commencing with the formation of a β-enaminone intermediate, followed by cyclocondensation with a 3-aminopyrazole.[3][7]
Step 1: Synthesis of β-Enaminone Intermediate
-
Reaction Setup: In a microwave-safe vial, combine a suitable methyl ketone (1.0 mmol, 1.0 eq) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol, 1.5 eq).
-
Microwave Irradiation: Seal the vial and irradiate the mixture in a microwave reactor at 160 °C for 15 minutes.
-
Work-up: After cooling to room temperature, remove the excess DMF-DMA under reduced pressure to yield the crude β-enaminone, which can often be used in the next step without further purification. Typical yields range from 83–97%.[3]
Step 2: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidine
-
Reaction Setup: To a solution of the crude β-enaminone (1.0 mmol, 1.0 eq) in glacial acetic acid (5 mL), add 3-methyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.
Protocol 2: One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
This protocol provides a one-pot method for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a cyclization and oxidative halogenation reaction.[7]
-
Reaction Setup: In a round-bottom flask, combine the aminopyrazole (1.0 mmol, 1.0 eq), an enaminone or chalcone (1.0 mmol, 1.0 eq), and a sodium halide (e.g., NaCl, NaBr, or NaI) (1.2 mmol, 1.2 eq) in a suitable solvent such as acetonitrile.
-
Reaction Conditions: Add an oxidizing agent, such as potassium persulfate (K₂S₂O₈) (2.0 mmol, 2.0 eq), to the mixture. Heat the reaction to reflux and monitor by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 3-halo-pyrazolo[1,5-a]pyrimidine.
Protocol 3: Synthesis of Larotrectinib (A Representative Trk Inhibitor)
The synthesis of Larotrectinib involves the coupling of a chiral pyrrolidine intermediate with a functionalized pyrazolo[1,5-a]pyrimidine core.[5]
Step 1: Synthesis of the Chiral Pyrrolidine Intermediate
A detailed multi-step synthesis is required to obtain the chiral (R)-2-(2,5-difluorophenyl)pyrrolidine intermediate. A known literature procedure involves the condensation of 2,5-difluorobenzaldehyde with a chiral auxiliary, followed by reaction with a Grignard reagent, and subsequent deprotection and cyclization.[5]
Step 2: Coupling with the Pyrazolo[1,5-a]pyrimidine Core
-
SNAr Reaction: The chiral pyrrolidine intermediate is coupled with a suitable 5-halo- or 5-nitro-pyrazolo[1,5-a]pyrimidine derivative via a nucleophilic aromatic substitution (SNAr) reaction.[5] For example, reacting the pyrrolidine with 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF) at an elevated temperature will yield the coupled product.
Step 3: Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
-
Nitro Reduction: The nitro group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring is reduced to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of ammonium chloride or catalytic hydrogenation with palladium on carbon.[5]
-
Urea Formation: The resulting 3-amino group is then reacted with a suitable reagent to form the final urea linkage. For Larotrectinib, this involves reaction with phenyl chloroformate followed by the addition of (S)-3-hydroxypyrrolidine.[5]
Step 4: Final Salt Formation
The final active pharmaceutical ingredient is often converted to a salt to improve its physicochemical properties. For Larotrectinib, this is typically the sulfate salt, which can be formed by treating the free base with sulfuric acid in a suitable solvent system like ethanol.[5]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and highly valuable core for the development of potent and selective Trk inhibitors. The synthetic protocols and data presented in these application notes provide a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery. The modular nature of the synthesis allows for extensive structure-activity relationship (SAR) studies, which can lead to the discovery of next-generation Trk inhibitors with improved efficacy and resistance profiles.[3][4] Further exploration of this scaffold is warranted to develop novel therapeutics for patients with NTRK fusion-positive cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one.
Experimental Protocols
This section details the two-step synthesis of this compound, commencing with the synthesis of the pyrazolo[1,5-a]pyrimidin-5(4H)-one core, followed by its regioselective bromination.
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-one
This procedure outlines the cyclocondensation of a 3-aminopyrazole with a β-ketoester to form the pyrazolo[1,5-a]pyrimidin-5(4H)-one core.
Materials:
-
3-Aminopyrazole
-
Ethyl acetoacetate (or other suitable β-ketoester)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazole (1.0 eq) in glacial acetic acid.
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield pyrazolo[1,5-a]pyrimidin-5(4H)-one.
Step 2: Bromination of Pyrazolo[1,5-a]pyrimidin-5(4H)-one
This protocol describes the regioselective bromination at the C3 position of the pyrazolo[1,5-a]pyrimidine core.
Materials:
-
Pyrazolo[1,5-a]pyrimidin-5(4H)-one
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Suspend pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 eq) in DMF in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the suspension at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding the mixture to ice-cold water.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual DMF and succinimide.
-
Dry the product under vacuum to obtain this compound.
Troubleshooting Guides
Issue 1: Low or No Yield of Pyrazolo[1,5-a]pyrimidin-5(4H)-one (Step 1)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reflux time and continue to monitor by TLC. Ensure the reaction temperature is maintained. |
| Poor Quality of Reagents | Use freshly distilled ethyl acetoacetate and ensure the 3-aminopyrazole is pure. |
| Sub-optimal Reaction Conditions | While acetic acid is standard, consider using a higher boiling point solvent like xylenes or employing microwave irradiation to enhance the reaction rate.[1] |
| Product Loss During Workup | Ensure the precipitation in water is complete by using a sufficient volume of ice-cold water and allowing adequate time for the solid to form. Minimize the amount of ethanol used for washing to prevent product dissolution. |
Issue 2: Formation of Impurities in Step 1
| Potential Cause | Recommended Solution |
| Side Reactions | The formation of isomeric pyrazolo[1,5-a]pyrimidin-7-one can occur.[1] The regioselectivity is influenced by the substitution on the 3-aminopyrazole and the reaction conditions. Purification by column chromatography may be necessary. |
| Decomposition of Starting Materials or Product | Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion. |
Issue 3: Low Yield or Incomplete Bromination (Step 2)
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Increase the reaction time and monitor by TLC. A slight excess of NBS (up to 1.2 eq) can be used, but be cautious of over-bromination. |
| Poor Solubility of Starting Material | Ensure vigorous stirring to maintain a good suspension in DMF. If solubility remains an issue, a co-solvent like dichloromethane might be carefully added, although this may affect the reaction rate. |
| Deactivation of NBS | Use freshly opened or properly stored NBS. NBS can decompose over time, especially if exposed to moisture. |
Issue 4: Formation of Multiple Brominated Products (Step 2)
| Potential Cause | Recommended Solution |
| Over-bromination (Dibromination) | This can occur with a large excess of NBS or at elevated temperatures. Add NBS portion-wise and maintain the reaction at room temperature. Monitor the reaction closely by TLC to stop it once the mono-brominated product is maximized. |
| Non-specific Bromination | While bromination is highly regioselective for the C3 position in the pyrazolo[1,5-a]pyrimidine system, other positions could potentially react under harsh conditions.[2] Adhere to the recommended reaction conditions to ensure C3 selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the bromination of pyrazolo[1,5-a]pyrimidin-5(4H)-one?
A1: The bromination of the pyrazolo[1,5-a]pyrimidine core is highly regioselective and occurs at the C3 position.[2] This is due to the electronic properties of the heterocyclic system.
Q2: How can I confirm the structure of the final product, this compound?
A2: The structure should be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the disappearance of the signal corresponding to the C3-H of the starting material and the expected shifts in the remaining aromatic protons will be indicative of successful bromination.
Q3: Are there alternative brominating agents I can use?
A3: Yes, besides NBS, elemental bromine (Br₂) in a suitable solvent like acetic acid can also be used for the bromination of pyrazolo[1,5-a]pyrimidines.[3] However, NBS is often preferred as it is a solid and can be easier to handle.
Q4: What are the key safety precautions to take during this synthesis?
A4: Both bromine and NBS are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. DMF is a skin irritant and should also be handled with care.
Q5: My final product is difficult to purify. What are some recommended purification techniques?
A5: If precipitation and washing are insufficient to achieve the desired purity, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be effective. For more challenging purifications, column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is recommended.
Data Presentation
Table 1: Summary of Reaction Conditions and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| 1 | Cyclocondensation | 3-Aminopyrazole, Ethyl acetoacetate | Acetic Acid | Reflux | 4-6 h | 70-85% |
| 2 | Bromination | Pyrazolo[1,5-a]pyrimidin-5(4H)-one, NBS | DMF | Room Temp. | 1-2 h | 80-95% |
Visualizations
Diagram 1: Synthetic Workflow
References
Technical Support Center: Purification of 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Initial Synthesis and Work-up
| Potential Cause | Recommended Solution |
| Incomplete precipitation of the product. | After initial filtration, dilute the filtrate with ice water and neutralize with a base like concentrated ammonia to precipitate more product.[1] |
| Product loss during washing steps. | Use a minimal amount of cold solvent for washing the crude product. Solvents like isopropanol and hexane have been used for washing similar compounds.[1] |
| Adherence of product to glassware. | Scrape the glassware thoroughly and wash with a small amount of an appropriate solvent to recover any remaining product. |
Issue 2: Presence of Impurities in the Final Product (Observed by TLC, NMR, or LC-MS)
| Potential Cause | Recommended Solution |
| Unreacted starting materials or reagents. | Optimize the reaction conditions (e.g., reaction time, temperature) to ensure complete conversion. For purification, consider column chromatography. |
| Formation of side products. | Adjust reaction stoichiometry or the order of reagent addition. Purification via flash chromatography with a suitable solvent system (e.g., n-hexane/EtOAc) can be effective for separating closely related impurities.[2] |
| Degradation of the product. | Avoid excessive heat and exposure to strong acids or bases during work-up and purification. Store the compound under inert atmosphere and at low temperatures (2-8°C) if it is found to be unstable.[3] |
Issue 3: Difficulty in Achieving Crystallization
| Potential Cause | Recommended Solution |
| Product is too soluble in the chosen solvent. | Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature but is soluble at higher temperatures. Ethanol has been noted as a suitable crystallization solvent for similar compounds.[4] |
| Presence of oily impurities inhibiting crystallization. | Purify the crude product by column chromatography first to remove oils, then attempt recrystallization. |
| Supersaturation has not been achieved. | Slowly cool the saturated solution. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended purification techniques for this compound?
A1: Based on procedures for analogous compounds, the most common and effective purification methods are:
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Filtration and Washing: The crude product can often be isolated by filtration and washing with a sequence of solvents to remove different types of impurities. A common washing sequence for a related compound, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine, involved glacial acetic acid, ether, water, isopropanol, and hexane.[1]
-
Recrystallization: This is a standard method for purifying solid compounds. Ethanol has been mentioned as a suitable solvent for crystallizing pyrazolo[1,5-a]pyrimidine derivatives.[4]
-
Flash Chromatography: For separating complex mixtures or removing closely related impurities, automated flash chromatography with a gradient elution system (e.g., n-hexane/EtOAc) is a powerful technique.[2]
Q2: What are the likely impurities in the synthesis of this compound?
A2: While specific impurities for this exact compound are not detailed in the provided search results, common impurities in similar syntheses can include:
-
Unreacted starting materials.
-
Over-brominated or under-brominated species.
-
Byproducts from side reactions.
-
Residual solvents from the reaction or work-up.
Q3: How can I monitor the purity of my compound during the purification process?
A3: The purity of this compound can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To quickly assess the number of components in a mixture and to determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and detect impurities.
Experimental Protocols
Protocol 1: Purification by Filtration and Washing (Adapted from a similar synthesis)
-
Following the synthesis, collect the precipitated crude product by filtration.
-
Wash the precipitate sequentially with the following solvents:
-
Glacial acetic acid (if used as the reaction solvent).
-
Ether.
-
Water.
-
Isopropanol.
-
Hexane.[1]
-
-
Dry the purified solid under vacuum.
-
To potentially increase the yield, the initial filtrate can be diluted with ice water and neutralized with a base (e.g., concentrated ammonia) to precipitate any remaining product, which is then filtered and washed as described above.[1]
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).[4]
-
If the solution contains insoluble impurities, perform a hot filtration to remove them.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form, place the flask in an ice bath to induce crystallization. If necessary, scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Flash Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., n-hexane).
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., n-hexane/EtOAc, 1:0 → 0:1).[2]
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting flowchart for purification challenges.
References
- 1. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 960613-96-1|3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 3-Bromopyrazolo[1,5-a]pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 3-bromopyrazolo[1,5-a]pyrimidines, with a specific focus on mitigating the common side reaction of debromination.
Troubleshooting Guide
Issue: Significant formation of debrominated pyrazolo[1,5-a]pyrimidine byproduct.
This is a common issue when working with electron-deficient N-heterocyclic halides like 3-bromopyrazolo[1,5-a]pyrimidines.[1] The primary cause is often the formation of a palladium-hydride (Pd-H) species, which can lead to reductive debromination of the starting material.[1]
Possible Causes & Recommended Solutions:
| Cause | Recommended Solution |
| Inappropriate Catalyst/Ligand System: Standard catalysts like PdCl₂(PPh₃)₂ can be inefficient and favor debromination.[2] | Switch to a more effective catalyst system. A tandem catalyst of XPhosPdG2 with additional XPhos ligand has been shown to be highly effective in preventing debromination for this specific substrate class.[2][3][4] Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are generally recommended for electron-deficient and N-heterocyclic substrates as they are bulky and electron-rich, which can accelerate the desired cross-coupling pathway over debromination.[1][5] |
| Suboptimal Base: The choice and amount of base are critical. Strong bases or an excess of base can promote the formation of Pd-H species and lead to debromination.[3] | Optimize the base. Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over strong alkoxide bases.[1] In a specific case for 3-bromopyrazolo[1,5-a]pyrimidin-5-one, using an excess of K₂CO₃ (3 equivalents) promoted the formation of the debrominated product.[3] |
| Unfavorable Solvent: Protic solvents, such as alcohols, can act as a hydride source, leading to debromination.[5][6] | Use aprotic solvents. Dioxane, THF, or toluene are generally recommended.[1] For the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, a mixture of dioxane and water was used successfully.[3] |
| High Reaction Temperature & Long Reaction Times: Prolonged heating can increase the likelihood of side reactions, including debromination. | Employ microwave irradiation. Switching from conventional heating to microwave irradiation can dramatically reduce reaction times and suppress debromination. In one study, a reaction time of 40 minutes at 135 °C under microwave conditions completely eliminated the debrominated byproduct.[3] If a microwave reactor is unavailable, carefully increasing the temperature for shorter periods might improve the rate of the desired reaction over the side reaction.[1] |
| Presence of Water: While often necessary for the Suzuki reaction, excessive water can be a proton source contributing to debromination.[1] | Control the water content. If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried. In aqueous systems, systematically vary the water ratio to find the optimal balance.[1] |
| Coordination of Heterocycle Nitrogen to Palladium: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring can coordinate to the palladium center, which can inhibit catalysis and potentially favor side reactions.[1][4] | Use specialized ligands. As mentioned, bulky, electron-rich ligands like XPhos can mitigate this issue.[1] In some cases, for N-H containing heterocycles, protection of the nitrogen with a suitable group (e.g., Boc, SEM) can prevent unwanted coordination and suppress dehalogenation.[1][7] |
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of a Suzuki coupling reaction?
A1: Debromination is a side reaction where the bromine atom on your starting material (3-bromopyrazolo[1,5-a]pyrimidine) is replaced by a hydrogen atom. This results in the formation of the parent pyrazolo[1,5-a]pyrimidine instead of the desired cross-coupled product, which lowers the overall yield of your target molecule.[1]
Q2: Why are 3-bromopyrazolo[1,5-a]pyrimidines particularly prone to debromination?
A2: N-heterocyclic halides, especially those that are electron-deficient, are generally more susceptible to dehalogenation.[1] The nitrogen atoms in the ring system can coordinate with the palladium catalyst, potentially altering its reactivity and promoting the formation of palladium-hydride species that lead to debromination.[1]
Q3: What is the primary mechanism of debromination?
A3: The most accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species. This can happen through the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water. The Pd-H species can then react with the palladium-bound pyrazolopyrimidine intermediate, leading to the reductive elimination of the debrominated product.[1][6]
Q4: Can the choice of boronic acid affect the extent of debromination?
A4: While the primary factors are the catalyst, base, and solvent, the purity and reactivity of the boronic acid or its ester derivative are important.[1] A slow transmetalation step can allow more time for competing side reactions like debromination to occur. Using highly pure and reactive boronic acids or their corresponding esters (e.g., pinacol esters) can help favor the desired coupling pathway.[6]
Q5: Is there a general set of conditions that is guaranteed to work for all 3-bromopyrazolo[1,5-a]pyrimidine derivatives?
A5: While a universally perfect set of conditions is unlikely due to substrate variability, a highly successful starting point for 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one involved using XPhosPdG2/XPhos as the catalyst system with K₂CO₃ as the base in a dioxane/water mixture under microwave irradiation.[3] This protocol was effective for a wide variety of aryl and heteroaryl boronic acids.[3][4]
Data Presentation
Table 1: Effect of Catalyst and Reaction Conditions on the Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid. [2]
| Catalyst | Ligand | Base (equiv.) | Solvent | Temp (°C) & Time | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| PdCl₂(PPh₃)₂ | - | Na₂CO₃ (2) | Dioxane | 110 °C, 12 h | 9 | 91 |
| XPhosPdG2 | XPhos | K₂CO₃ (2) | Dioxane/H₂O | 110 °C, 12 h | 85 | 15 |
| XPhosPdG2 | XPhos | K₂CO₃ (3) | Dioxane/H₂O | 110 °C, 12 h | - | Promoted |
| XPhosPdG2 | XPhos | K₂CO₃ (2) | Dioxane/H₂O | 135 °C, 40 min (µW) | 91 | 0 |
Experimental Protocols
Key Experiment: Microwave-Assisted Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one[3]
This protocol was shown to be highly effective in eliminating the debromination side product.
Materials:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
-
Aryl- or heteroarylboronic acid (1.5 equiv.)
-
XPhosPdG2 (5 mol%)
-
XPhos (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equiv.)
-
Dioxane
-
Water
Procedure:
-
To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the corresponding boronic acid (1.5 equiv.), K₂CO₃ (2 equiv.), XPhosPdG2 (5 mol%), and XPhos (5 mol%).
-
Add a mixture of dioxane and water.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 135 °C for 40 minutes with vigorous stirring.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Palladium-Catalyzed C-N Coupling for Pyrazolo[1,5-a]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed C-N coupling of pyrazolo[1,5-a]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalyst systems for the C-N coupling of pyrazolo[1,5-a]pyrimidines?
A1: The most frequently employed catalyst systems for the C-N coupling with pyrazolo[1,5-a]pyrimidines are based on the Buchwald-Hartwig amination. These systems typically consist of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand. For challenging substrates like heteroaryl chlorides, using a pre-catalyst, which is more stable and reliably generates the active Pd(0) species, is often beneficial.
Q2: Which ligands are most effective for this transformation?
A2: The choice of ligand is critical and substrate-dependent. Sterically hindered and electron-rich phosphine ligands are generally preferred. Xantphos is a commonly used ligand that has shown success in the amination of chloro-pyrazolo[1,5-a]pyrimidines.[1] The selection of the optimal ligand often requires screening, as the electronic and steric properties of both the pyrazolo[1,5-a]pyrimidine and the amine coupling partner will influence the reaction outcome.
Q3: What is the role of the base in the C-N coupling reaction, and which bases are recommended?
A3: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the subsequent reductive elimination step. A variety of bases can be used, and the choice depends on the substrate's sensitivity and the desired reaction rate. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) can lead to faster reactions. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher temperatures or longer reaction times.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent influences the solubility of the reactants and the stability of the catalytic species. Aprotic solvents are commonly used. Toluene and 1,4-dioxane are effective solvents for Buchwald-Hartwig aminations. Tetrahydrofuran (THF) can also be used, but it may result in lower yields in some cases. The choice of solvent can also impact the rate of side reactions.
Q5: Can microwave irradiation be used to promote the reaction?
A5: Yes, microwave irradiation can be a highly effective method for accelerating the C-N coupling of pyrazolo[1,5-a]pyrimidines, often leading to significantly shorter reaction times and improved yields.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed C-N coupling of pyrazolo[1,5-a]pyrimidines.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a pre-catalyst for more reliable generation of the active species. |
| Insufficient Reaction Temperature | If using conventional heating, cautiously increase the temperature in 10-20 °C increments. For microwave-assisted reactions, ensure the target temperature is reached and maintained. |
| Poor Ligand Choice | Screen a panel of phosphine ligands with varying steric and electronic properties (e.g., Xantphos, Buchwald's biarylphosphine ligands). |
| Inappropriate Base | If using a weak base like K₂CO₃ or Cs₂CO₃ with a less reactive aryl chloride, consider switching to a stronger base such as NaOtBu or K₃PO₄, provided the substrate is stable under these conditions. |
| Poor Solubility of Reagents | Screen alternative solvents like dioxane or THF to improve solubility. |
| Catalyst Poisoning | The pyrazolo[1,5-a]pyrimidine nitrogen atoms can potentially coordinate to the palladium center and inhibit catalysis. Increasing the ligand-to-palladium ratio may help mitigate this effect. |
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Step |
| Excessively High Reaction Temperature | Lower the reaction temperature. Higher temperatures can promote side reactions. |
| Inappropriate Base | Using a weaker or less sterically hindered base (e.g., Cs₂CO₃ instead of NaOtBu) can sometimes reduce hydrodehalogenation. |
| Ligand-Promoted Side Reactions | Screen different phosphine ligands, as some are more prone to promoting hydrodehalogenation than others. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can be a proton source for hydrodehalogenation. |
Issue 3: Reaction Stalls Before Completion
| Potential Cause | Troubleshooting Step |
| Catalyst Decomposition | The catalytic species may not be stable under the reaction conditions for extended periods. Consider adding a second portion of the catalyst and ligand. Using a more robust pre-catalyst can also improve stability. |
| Inhibition by Product | The N-arylated pyrazolo[1,5-a]pyrimidine product may be inhibiting the catalyst. Try using a higher catalyst loading from the start. |
Experimental Protocols
Representative Protocol: Palladium-Catalyzed C-N Coupling of 5-chloro-pyrazolo[1,5-a]pyrimidines with Benzimidazoles under Microwave Irradiation [1]
This protocol is adapted from the synthesis of PI3Kδ inhibitors and serves as a general guideline. Optimization may be required for different substrates.
Materials:
-
Substituted 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Benzimidazole derivative (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 equiv)
-
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) (0.2 equiv)
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Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To a microwave vial, add the substituted 5-chloro-pyrazolo[1,5-a]pyrimidine, benzimidazole derivative, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for the specified time (e.g., 6 hours), with a maximum power of 200 W.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated pyrazolo[1,5-a]pyrimidine.
Data Presentation
Table 1: Summary of Reaction Conditions for Palladium-Catalyzed C-N Coupling of Pyrazolo[1,5-a]pyrimidines
| Entry | Pyrazolo[1,5-a]pyrimidine Substrate | Amine | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde derivative | Benzimidazole derivatives | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 150 (MW) | 6 h | 34-93 | [1] |
| 2 | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Benzene-1,2-diamine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 24 h | 61 | [2] |
| 3 | 3-bromo-5-aminopyrazolo[1,5-a]pyrimidine derivatives | Various amines | CuI | Carbazole-based ligand | K₂CO₃ | Diethylene glycol | 80 (MW) | 1 h | 60-93 | [3] |
Note: Entry 3 describes a copper-catalyzed reaction, which can be a viable alternative to palladium catalysis.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
Caption: A logical workflow for troubleshooting common C-N coupling issues.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors | MDPI [mdpi.com]
Technical Support Center: Regioselectivity in the Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselective synthesis of pyrazolo[1,5-a]pyrimidin-5-ones.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of pyrazolo[1,5-a]pyrimidin-5-ones?
A1: The most prevalent synthetic route involves the condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[1][2] Specifically for pyrazolo[1,5-a]pyrimidin-5-ones, acylated Meldrum's acids have been shown to be effective precursors.[3]
Q2: What is the primary challenge in the synthesis of pyrazolo[1,5-a]pyrimidin-5-ones?
A2: The primary challenge is controlling regioselectivity. The reaction between an aminopyrazole and an unsymmetrical β-dicarbonyl equivalent can potentially yield two different regioisomers: pyrazolo[1,5-a]pyrimidin-5-ones and pyrazolo[1,5-a]pyrimidin-7-ones.[3][4] The desired outcome depends on which nitrogen atom of the aminopyrazole attacks which carbonyl group of the biselectrophile.
Q3: What factors influence the regioselectivity of the reaction?
A3: Several factors can influence the regiochemical outcome, including:
-
The nature of the β-dicarbonyl compound: The steric and electronic properties of the substituents on the β-dicarbonyl compound play a crucial role.[1]
-
Reaction conditions: Solvent, temperature, and the presence of a catalyst (acidic or basic) can significantly impact the regioselectivity.[1][5]
-
Substituents on the aminopyrazole: The electronic nature of the substituents on the aminopyrazole ring can affect the nucleophilicity of the nitrogen atoms.[1]
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave-assisted synthesis has been successfully employed to achieve high yields and purity of pyrazolo[1,5-a]pyrimidines in shorter reaction times, often under solvent-free conditions.[1][2] Microwave irradiation can enhance the reactivity and facilitate rapid cyclization reactions.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Formation of a Mixture of Pyrazolo[1,5-a]pyrimidin-5-one and -7-one Isomers
Potential Cause & Solution
-
Inappropriate Reaction Conditions: The choice of solvent and catalyst is critical for directing the regioselectivity. For the synthesis of pyrazolo[1,5-a]pyrimidin-5-ones from 3-aminopyrazoles and acylated Meldrum's acids, acidic conditions (e.g., using p-TsOH) have been shown to favor the 5-one isomer.[3] In contrast, different conditions might favor the 7-one isomer.
-
Sub-optimal Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio. Experiment with a range of temperatures to optimize the formation of the desired isomer.
-
Nature of the Biselectrophile: Standard β-ketoesters often lead to the formation of the pyrazolo[1,5-a]pyrimidin-7-one isomer. The use of acylated Meldrum's acids has been specifically reported as a reliable method to access the pyrazolo[1,5-a]pyrimidin-5-one subclass.[3]
Issue 2: Low or No Product Yield
Potential Cause & Solution
-
Purity of Starting Materials: Ensure the 3-aminopyrazole and the β-dicarbonyl equivalent are pure, as impurities can lead to side reactions and lower yields.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) and adjust the reaction time accordingly.
-
Decomposition of Starting Materials or Product: Some reagents or products might be sensitive to the reaction conditions. If decomposition is suspected, consider using milder conditions (e.g., lower temperature, different catalyst). For instance, reactions with 3-amino-4-bromopyrazole under certain acidic conditions have been reported to lead to decomposition.[3]
Quantitative Data Summary
The following tables summarize quantitative data from key experiments on the regioselective synthesis of pyrazolo[1,5-a]pyrimidin-5-ones.
Table 1: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ones using Acylated Meldrum's Acids [3]
| Entry | 3-Aminopyrazole | Acylated Meldrum's Acid | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 3-Amino-5-methylpyrazole | Phenylacetyl Meldrum's acid | p-TsOH (1.5) | Dioxane | 100 | 16 | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one | 75 |
| 2 | 3-Amino-5-methylpyrazole | (4-Methoxyphenyl)acetyl Meldrum's acid | p-TsOH (1.5) | Dioxane | 100 | 16 | 7-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one | 87 |
| 3 | 3-Amino-5-methylpyrazole | (p-Tolyl)acetyl Meldrum's acid | p-TsOH (1.5) | Dioxane | 100 | 16 | 2-Methyl-7-(p-tolyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 78 |
Table 2: Comparison of Conditions for Regioisomeric Pyrazolo[1,5-a]pyrimidinones [3]
| Target Isomer | Key Reagent | Catalyst | Solvent | Key Condition |
| Pyrazolo[1,5-a]pyrimidin-5-one | Acylated Meldrum's Acid | p-TsOH | Dioxane | Acid catalysis |
| Pyrazolo[1,5-a]pyrimidin-7-one | Acylated Meldrum's Acid | - | Ethanol | Reflux (no acid) |
Experimental Protocols
General Procedure for the Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ones[3]
To a solution of the 3-aminopyrazole (1.0 equiv) and the acylated Meldrum's acid (1.1 equiv) in dioxane (0.2 M), p-toluenesulfonic acid monohydrate (1.5 equiv) is added. The reaction mixture is then heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidin-5-one.
Visualizations
Caption: Regioselective synthesis of pyrazolo[1,5-a]pyrimidinone isomers.
Caption: Troubleshooting workflow for pyrazolo[1,5-a]pyrimidin-5-one synthesis.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up synthesis, presented in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction of the starting materials. | - Ensure precise stoichiometry of reagents. - Monitor the reaction progress using techniques like TLC or HPLC to confirm the consumption of starting materials. - Consider a modest increase in reaction temperature or a slight extension of the reaction time, monitoring for the formation of impurities. |
| Suboptimal reaction temperature. | - Calibrate all temperature monitoring equipment. - Ensure uniform heating of the reaction vessel, especially in large-scale reactors. - Experiment with a temperature gradient in small-scale trials to identify the optimal temperature for the scale-up. | |
| Degradation of the product during workup or purification. | - Minimize the time the product is exposed to harsh conditions (e.g., strong acids or bases). - Employ milder purification techniques if possible, such as crystallization instead of chromatography. - Ensure all solvents used for extraction and washing are pre-cooled if the product is thermally sensitive. | |
| Formation of Impurities | Presence of side reactions due to incorrect stoichiometry or temperature. | - Re-verify the molar ratios of all reactants and catalysts. - Maintain strict temperature control throughout the reaction. - Analyze impurities by LC-MS or NMR to understand their structure and formation mechanism, which can inform adjustments to the reaction conditions. |
| Contaminated starting materials or solvents. | - Use reagents and solvents of high purity (e.g., HPLC grade or redistilled). - Perform quality control checks on all incoming raw materials. | |
| Difficulty with Product Isolation/Purification | Product is an oil or does not crystallize easily. | - Attempt to form a salt of the product, which may have better crystalline properties. - Experiment with a variety of solvent systems for crystallization. A co-solvent system might be effective. - If all else fails, column chromatography may be necessary, but optimize the mobile phase and stationary phase for efficient separation on a large scale. |
| Product co-precipitates with byproducts. | - Adjust the pH of the solution during workup to selectively precipitate the product or the impurity. - Utilize a different solvent for precipitation or crystallization that has a greater solubility difference between the product and the impurity. | |
| Poor Regioselectivity | Incorrect reaction conditions favoring the formation of an undesired regioisomer. | - The reaction of 5-aminopyrazoles with β-dicarbonyl compounds can sometimes lead to different regioisomers.[1][2] The reaction pathway can be influenced by the specific β-dicarbonyl compound used.[3] - Carefully control the addition rate of reagents and maintain a consistent temperature to favor the desired kinetic or thermodynamic product. - The choice of solvent can also influence regioselectivity; consider screening different solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A1: The synthesis typically begins with a substituted 5-aminopyrazole which is then reacted with a suitable three-carbon electrophile, followed by bromination. A common precursor is 5-aminopyrazole itself.
Q2: What are the typical reaction conditions for the cyclization step to form the pyrazolo[1,5-a]pyrimidine core?
A2: Cyclization reactions to form the pyrazolo[1,5-a]pyrimidine scaffold often involve heating the 5-aminopyrazole with a β-ketoester or a similar dicarbonyl compound in a solvent like acetic acid or ethanol, sometimes with a catalyst.[4] Microwave-assisted synthesis can also be an effective method.[5]
Q3: How is the bromine atom typically introduced at the 3-position?
A3: Bromination at the 3-position can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetic acid.[6]
Q4: What are the critical safety precautions to consider during the scale-up of this synthesis?
A4: When scaling up, it is crucial to consider the safe handling of all reagents, especially toxic and corrosive ones like bromine or NBS. The reaction may be exothermic, so adequate cooling and temperature monitoring are essential to prevent runaways. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment. A thorough process safety review should be conducted before any large-scale synthesis.
Q5: Are there any "green" or more sustainable approaches for this synthesis?
A5: Green chemistry principles can be applied by choosing less hazardous solvents, exploring catalyst-free reactions, or using microwave irradiation to reduce reaction times and energy consumption.[5][7] The use of water as a solvent, where possible, is also a key aspect of green synthesis.[7]
Experimental Protocols
A representative experimental protocol for a key step in the synthesis is provided below. This should be optimized for specific laboratory conditions and scale.
Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (A precursor to the target molecule)
-
Materials: 5-chloropyrazolo[1,5-a]pyrimidine, N-Bromosuccinimide (NBS), N,N-dimethylformamide (DMF).
-
Procedure:
-
Suspend 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) in DMF.
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Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred suspension at room temperature.
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Continue stirring for 1 hour after the addition is complete.
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Quench the reaction with water.
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Collect the precipitate by vacuum filtration and wash with water.
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Dry the solid to obtain the desired product.[6]
-
Note: The synthesis of the target molecule, this compound, would involve a similar bromination step on the pyrazolo[1,5-a]pyrimidin-5(4H)-one core. The core itself can be synthesized via the cyclization of a 5-aminopyrazole with a suitable C3-synthon.
Visualizations
Experimental Workflow for Synthesis
References
- 1. scilit.com [scilit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Frontiers | Editorial: Green Synthesis of Heterocycles [frontiersin.org]
byproduct formation in the bromination of pyrazolo[1,5-a]pyrimidin-5(4H)-one
Welcome to the Technical Support Center for the bromination of pyrazolo[1,5-a]pyrimidin-5(4H)-one. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this specific chemical transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the monobromination of pyrazolo[1,5-a]pyrimidin-5(4H)-one?
Based on the electrophilic substitution patterns of the pyrazolo[1,5-a]pyrimidine scaffold, the most likely position for monobromination is at the C7 position of the pyrimidine ring. The pyrazole ring is generally less reactive towards electrophilic attack in this fused system.
Q2: What are the common byproducts observed in the bromination of pyrazolo[1,5-a]pyrimidin-5(4H)-one?
While literature specifically detailing byproduct formation for this isomer is limited, common byproducts in the bromination of related pyrazolo[1,5-a]pyrimidines include:
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Di-brominated products: Over-bromination can lead to the formation of di-bromo species. Potential sites for a second bromination include the C3 position of the pyrazole ring or another available position on the pyrimidine ring. The formation of 3,7-dibromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a possibility.[1]
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Positional Isomers: Although C7 is the predicted major product, bromination at other positions, such as C3, can occur as a minor product depending on the reaction conditions.
-
Degradation Products: Harsh reaction conditions (e.g., high temperatures, prolonged reaction times) may lead to the degradation of the starting material or the desired product.
Q3: Which brominating agent is most suitable for this reaction?
N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of heterocyclic compounds and is often preferred over elemental bromine (Br₂) due to its milder nature and easier handling. Using NBS can help to minimize over-bromination and other side reactions.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The consumption of the starting material and the formation of the product and any byproducts can be visualized under UV light.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No reaction or incomplete conversion | 1. Insufficiently activated brominating agent. 2. Low reaction temperature. 3. Deactivated starting material. | 1. If using NBS, consider the addition of a radical initiator like AIBN or benzoyl peroxide, or perform the reaction under UV irradiation. 2. Gradually increase the reaction temperature while monitoring for product formation and potential degradation. 3. Ensure the starting material is pure and dry. |
| Formation of multiple products (byproducts) | 1. Over-bromination due to excess brominating agent or prolonged reaction time. 2. Non-selective bromination due to harsh reaction conditions. | 1. Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the brominating agent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 2. Employ milder reaction conditions. Consider using NBS at room temperature or slightly elevated temperatures. |
| Difficulty in purifying the desired product | 1. Similar polarity of the desired product and byproducts. 2. Tailing on silica gel chromatography. | 1. Utilize a long chromatography column with a shallow solvent gradient to improve separation. Consider reverse-phase chromatography if silica gel is ineffective. 2. Add a small amount of a modifier, such as triethylamine or acetic acid, to the eluent to reduce tailing. Recrystallization from a suitable solvent system can also be an effective purification method. |
| Low yield of the desired product | 1. Degradation of starting material or product. 2. Inefficient work-up procedure leading to product loss. | 1. Use milder reaction conditions and shorter reaction times. Ensure the reaction is protected from light if using a light-sensitive initiator. 2. Optimize the extraction and purification steps to minimize losses. Ensure the pH is appropriate during aqueous work-up to prevent the product from remaining in the aqueous layer. |
Experimental Protocols
General Protocol for the Bromination of Pyrazolo[1,5-a]pyrimidin-5(4H)-one using NBS:
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Dissolve pyrazolo[1,5-a]pyrimidin-5(4H)-one (1 equivalent) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask.
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Add N-bromosuccinimide (1.05-1.1 equivalents) portion-wise to the solution at room temperature with stirring.
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Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate).
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Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Hypothetical TLC Data for Reaction Monitoring
| Compound | Rf Value (1:1 Hexanes:Ethyl Acetate) |
| Pyrazolo[1,5-a]pyrimidin-5(4H)-one | 0.4 |
| 7-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | 0.5 |
| Di-bromo byproduct | 0.6 |
Note: These are hypothetical Rf values and will vary depending on the exact TLC conditions.
Table 2: Expected Spectroscopic Data for Key Compounds
| Compound | Expected ¹H NMR Signals (in CDCl₃, δ ppm) | Expected Mass Spectrum (m/z) |
| Pyrazolo[1,5-a]pyrimidin-5(4H)-one | δ 8.0-8.2 (d, 1H, H-2), 6.5-6.7 (d, 1H, H-3), 7.0-7.2 (d, 1H, H-6), 5.8-6.0 (d, 1H, H-7) | [M+H]⁺ ~136 |
| 7-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | δ 8.1-8.3 (d, 1H, H-2), 6.6-6.8 (d, 1H, H-3), 7.2-7.4 (s, 1H, H-6) | [M+H]⁺ ~214, 216 (characteristic bromine isotope pattern) |
| 3,7-dibromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | δ 8.2-8.4 (s, 1H, H-2), 7.3-7.5 (s, 1H, H-6) | [M+H]⁺ ~292, 294, 296 (characteristic di-bromo isotope pattern) |
Note: These are predicted chemical shifts and mass-to-charge ratios. Actual values may vary.
Visualizations
Caption: Experimental workflow for the bromination of pyrazolo[1,5-a]pyrimidin-5(4H)-one.
Caption: Potential byproduct formation pathways in the bromination reaction.
References
improving yield in the cyclization of aminopyrazoles to pyrazolopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cyclization of aminopyrazoles to pyrazolopyrimidines, with a focus on improving reaction yield.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My cyclization reaction is resulting in a very low yield or no desired pyrazolopyrimidine product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of pyrazolopyrimidines are a common challenge and can arise from several factors. Here is a step-by-step guide to troubleshoot the issue:
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Purity of Starting Materials: The purity of your aminopyrazole and the coupling partner (e.g., β-dicarbonyl compound, enaminone) is critical. Impurities can interfere with the reaction, leading to side product formation or inhibition of the desired cyclization.[1]
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Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify the reactants if necessary before use.[1]
-
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Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time significantly impacts the yield.
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Solvent: Solvents like acetic acid, ethanol, DMF, and dioxane are commonly used.[2][3][4] The optimal solvent can depend on the specific substrates. For instance, microwave-assisted synthesis under solvent-free conditions has been shown to improve yields in some cases.[2]
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Catalyst: Reactions can be performed under acidic or basic conditions.[2] Catalysts such as p-toluenesulfonic acid (p-TSA), piperidine, or Lewis acids like FeCl₃ can be employed to facilitate the reaction.[4][5] The choice of catalyst should be optimized for your specific reaction.
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Temperature and Time: While some reactions proceed at room temperature, many require heating to go to completion.[1] Microwave irradiation can dramatically shorten reaction times and increase yields.[2][6] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent decomposition of the product.[1]
-
-
Reaction Work-up: An improper work-up procedure can lead to loss of product.
-
Recommendation: A typical work-up involves quenching the reaction, extracting the product into a suitable organic solvent, washing with brine to remove inorganic impurities, and drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.[1]
-
Issue 2: Formation of Side Products (e.g., Regioisomers)
Question: I am observing the formation of significant amounts of side products, particularly a regioisomeric pyrazolopyrimidine. How can I improve the selectivity of my reaction?
Answer: The formation of regioisomers is a frequent issue, especially when using unsymmetrical aminopyrazoles or β-dicarbonyl compounds. The reaction can proceed through different cyclization pathways, leading to a mixture of products.[3][4]
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Control of Reaction Conditions: The regioselectivity can often be controlled by carefully selecting the reaction conditions.
-
pH Control: The pH of the reaction medium can influence the nucleophilicity of the different nitrogen atoms in the aminopyrazole, thereby directing the cyclization to the desired position.[2]
-
Steric Hindrance: The steric bulk of substituents on both the aminopyrazole and the coupling partner can direct the reaction towards the formation of the less sterically hindered product.
-
Microwave-Assisted Synthesis: Microwave irradiation has been reported to enhance regioselectivity in some cases.[2]
-
-
Choice of Coupling Partner: The structure of the β-dicarbonyl compound or its equivalent can significantly influence the regiochemical outcome.[2] Experimenting with different coupling partners may be necessary to achieve the desired isomer. For example, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone resulted in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines.[2]
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my pyrazolopyrimidine product from the reaction mixture. What are the recommended purification techniques?
Answer: Purification of pyrazolopyrimidines can be challenging due to their polarity and the presence of closely related side products.
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Column Chromatography: This is the most common method for purification.
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Stationary Phase: Silica gel is typically used.
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Mobile Phase: A gradient elution system is often necessary. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).[1]
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. Common solvents for recrystallization include ethanol, methanol, or mixtures with water.
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Proper Work-up: A thorough work-up is essential to remove catalysts and inorganic salts before attempting chromatographic purification.[1]
Quantitative Data Summary
The following table summarizes reaction conditions and corresponding yields for the synthesis of various pyrazolopyrimidine derivatives, providing a comparative overview of different synthetic approaches.
| Starting Aminopyrazole | Coupling Partner | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| 5-Amino-1,3-diphenylpyrazole | Formamide/PBr₃ | - | Intermolecular heterocyclization | 78-91 | [7] |
| 5-Aminopyrazoles | Formamide/PBr₃ | - | Intramolecular heterocyclization | 87-96 | [7] |
| 3-Amino-1H-pyrazoles | Benzaldehyde, Sulfoxonium ylide | Cationic Rh(III), KOAc, pivalic acid / Dioxane | Microwave, 150 °C | Good yields | [2] |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | - | - | Good yields | [2] |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Ethoxycarbonylcyclopentanone | - | - | Good yields | [2] |
| 5-Amino-1H-pyrazoles | 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles | Solvent-free | Microwave irradiation | High regioselectivity | [2] |
| 5-Aminopyrazole | Ethyl 2,4-dioxo-4-phenylbutanoate | - | - | Higher with EWG on aryl ring | [4] |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | α,β-Unsaturated ketones | [bmim]Br (ionic liquid) | 90 °C | Excellent yields | [3][4] |
| 5-Aminopyrazole | Enaminone | Acetic acid | - | - | [3][4] |
| Ethyl 5-aminopyrazolo-4-carboxylate | Formamide | - | Cyclization | 70 | [8] |
EWG: Electron-withdrawing group
Experimental Protocols
1. General Procedure for Intermolecular Heterocyclization using Formamide/PBr₃
This protocol is based on a method for the one-flask synthesis of pyrazolo[3,4-d]pyrimidines.[7]
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Step 1: Vilsmeier Reaction: To a solution of 5-amino-1,3-diphenylpyrazole (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL), add phosphorus tribromide (PBr₃, 3.0 mmol) dropwise at 0 °C.
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Step 2: Reaction Progression: Stir the reaction mixture at 60 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
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Step 3: Cyclization: Add hexamethyldisilazane (HMDS, 2.0 mmol) to the reaction mixture and continue stirring at 60 °C for an additional 4-6 hours.
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Step 4: Work-up: After completion, pour the reaction mixture into ice water.
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Step 5: Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
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Step 6: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
2. Microwave-Assisted Three-Component Synthesis
This protocol describes a versatile method for synthesizing pyrazolo[1,5-a]pyrimidines.[2]
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Step 1: Reactant Mixture: In a microwave reaction vessel, combine the 3-aminopyrazole (0.30 mmol), aldehyde (0.60 mmol), and sulfoxonium ylide (0.45 mmol).
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Step 2: Additives: Add a cationic Rh(III) catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%), potassium acetate (KOAc, 2.0 equiv.), pivalic acid (1.0 equiv.), and 3 Å molecular sieves.
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Step 3: Solvent: Add dioxane (0.2 M) as the solvent.
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Step 4: Microwave Irradiation: Seal the vessel and heat the reaction mixture in a microwave reactor at 150 °C for the optimized reaction time (typically 20-60 minutes).
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Step 5: Work-up: After cooling, filter the reaction mixture to remove the molecular sieves and catalyst.
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Step 6: Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in pyrazolopyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of Pyrazolo[1,5-a]pyrimidine Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common solubility issues encountered with pyrazolo[1,5-a]pyrimidine derivatives during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazolo[1,5-a]pyrimidine derivatives exhibit poor aqueous solubility?
A1: Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that are often designed as kinase inhibitors.[1] The structural features that make them effective at binding to the often-hydrophobic ATP-binding pocket of kinases also contribute to their lipophilicity and, consequently, their low water solubility.[1] Many of these compounds suffer from poor solubility, which can limit their bioavailability and impact the reliability of in vitro assay results.[1]
Q2: My pyrazolo[1,5-a]pyrimidine derivative precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What is happening?
A2: This is a common phenomenon known as "crashing out" or precipitation upon dilution. It occurs when a compound that is highly soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is significantly lower. The rapid change in solvent polarity causes the compound's concentration to exceed its thermodynamic solubility limit in the aqueous medium, leading to the formation of a precipitate.[2]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) in most cell-based assays.[3] However, the optimal concentration can be cell-line dependent. It is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the health and response of the specific cells used in your assay.[4]
Q4: How can I improve the solubility of my pyrazolo[1,5-a]pyrimidine derivative for my biological assay?
A4: Several strategies can be employed to enhance the solubility of your compound in aqueous-based assays:
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Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used, but their compatibility with the specific assay must be validated.[5]
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pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. Many kinase inhibitors are weak bases and are more soluble at a lower pH.[6]
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Excipients: The use of solubilizing agents such as cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[7][8][9]
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Formulation Strategies: For in vivo studies, more advanced formulation strategies like the preparation of solid dispersions or lipid-based formulations may be necessary.[10][11]
Q5: How does poor solubility affect the results of my biological assays?
A5: Poor solubility can lead to several issues that compromise the quality and interpretation of assay data:
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Inaccurate Potency: Precipitation of the compound leads to an unknown and lower effective concentration in the assay, resulting in an underestimation of its true potency (e.g., a higher IC50 value).[6]
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Poor Reproducibility: Inconsistent precipitation across different wells or experiments can lead to high variability and poor reproducibility of results.[4]
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Assay Interference: Compound aggregates or precipitates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by non-specifically interacting with assay components.[12]
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Cellular Toxicity: In cell-based assays, precipitates can cause physical stress to cells or lead to localized high concentrations of the compound, resulting in non-specific toxicity.[13]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Observation: A visible precipitate or cloudiness appears immediately after diluting the DMSO stock solution of the pyrazolo[1,5-a]pyrimidine derivative into the aqueous assay buffer.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of the compound exceeds its aqueous solubility. Solution: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in the assay buffer.[2] |
| Rapid Dilution | Direct addition of a concentrated stock to a large volume of buffer causes rapid solvent exchange and precipitation. Solution: Perform serial dilutions of the stock solution in the assay buffer. Add the compound dropwise while gently vortexing the buffer.[2] |
| Low Temperature of Buffer | The solubility of many compounds decreases at lower temperatures. Solution: Use pre-warmed (e.g., 37°C for cell-based assays) assay buffer for dilutions.[14] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, a high final concentration can sometimes promote aggregation of certain compounds in aqueous environments. Solution: Ensure the final DMSO concentration is as low as possible (ideally ≤0.5%).[3] |
Issue 2: Precipitation Over Time in the Incubator
Observation: The assay plate looks clear initially, but after incubation (e.g., 24-72 hours at 37°C), a precipitate or crystalline structures are observed in the wells.
| Potential Cause | Recommended Solution |
| Temperature Shift | Moving the plate from room temperature to 37°C can decrease the solubility of some compounds. Solution: Pre-warm all solutions to the incubation temperature before adding the compound.[14] |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds. Solution: Monitor the pH of your culture medium. Consider using a buffered medium (e.g., with HEPES) or changing the medium more frequently.[15][16] |
| Compound Instability | The compound may be degrading over time into less soluble byproducts. Solution: Assess the stability of the compound under your specific assay conditions. Prepare fresh compound solutions for each experiment. |
| Interaction with Media Components | The compound may interact with salts, proteins (e.g., in serum), or other components in the media, leading to precipitation. Solution: Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. If serum is the issue, consider reducing the serum concentration or using a serum-free medium if compatible with your cells.[14] |
Quantitative Data Summary
The following tables provide examples of biological activity for illustrative pyrazolo[1,5-a]pyrimidine derivatives. Note that aqueous solubility is often a limiting factor and may not always be explicitly reported in literature focused on potency.
Table 1: B-Raf Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives [17]
| Compound | B-RafV600E IC50 (nM) | p-MEK IC50 (nM) |
| 17 | 3 | 10 |
| 21 | 5 | 25 |
Table 2: PI3Kδ Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives [11]
| Compound | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (α/δ) |
| 37 | 4.5 | >1000 | >222 |
| 54 | 2.8 | >1000 | >357 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic solubility.[6][18][19]
Materials:
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Pyrazolo[1,5-a]pyrimidine derivative (solid)
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Phosphate-buffered saline (PBS), pH 7.4
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DMSO (for stock solution preparation for analysis)
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Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg).
-
Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Prepare a standard curve of the compound by dissolving a known weight in DMSO and then serially diluting it in the assay buffer.
-
Analyze the supernatant and the standards by HPLC-UV to determine the concentration of the dissolved compound.
-
The concentration of the compound in the supernatant represents its thermodynamic solubility in PBS at the tested temperature.
Protocol 2: Best Practices for Preparing Compounds for Cell-Based Assays
This protocol provides a general workflow for preparing poorly soluble compounds for addition to cell-based assays to minimize precipitation.
Materials:
-
Pyrazolo[1,5-a]pyrimidine derivative (solid)
-
Anhydrous DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary.
-
Create an Intermediate Dilution Series in DMSO: If a wide range of concentrations is to be tested, prepare an intermediate serial dilution series of the compound in 100% DMSO.
-
Final Dilution into Pre-warmed Medium:
-
Pre-warm the complete cell culture medium to 37°C.
-
For each final concentration, add a small volume of the DMSO stock or intermediate dilution to the pre-warmed medium. The final DMSO concentration should be kept constant across all wells and should not exceed the tolerance limit of the cells (typically ≤0.5%).
-
Add the DMSO stock to the medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to the pre-warmed medium.
-
Immediate Addition to Cells: Add the freshly prepared compound dilutions and vehicle control to the cells in the assay plate without delay.
-
Visual Inspection: After preparing the dilutions and at intervals during the assay, visually inspect the solutions and the wells of the assay plate under a microscope for any signs of precipitation.
Visualizations
Caption: Experimental workflow for handling poorly soluble compounds.
Caption: Inhibition of the B-Raf-MEK-ERK signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Solubility enhancement of cox-2 inhibitors using various solvent systems | Semantic Scholar [semanticscholar.org]
- 6. evotec.com [evotec.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 16. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 17. Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In-vitro Thermodynamic Solubility [protocols.io]
- 19. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Managing Off-Target Effects of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and understand potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are pyrazolo[1,5-a]pyrimidines and why are they common as kinase inhibitors?
A1: Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds with a fused ring structure that makes them versatile scaffolds for developing potent protein kinase inhibitors.[1][2] Their structure allows for modifications at various positions, enabling the design of molecules with high specificity and potency against a range of kinase targets, including Trk, PI3K, and CDK.[1][3][4]
Q2: What are off-target effects and why are they a concern with pyrazolo[1,5-a]pyrimidine-based inhibitors?
A2: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than the intended target. This is a common challenge as the ATP-binding site, which these inhibitors often target, is conserved across many kinases.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse effects in clinical settings.[2]
Q3: How can I assess the selectivity of my pyrazolo[1,5-a]pyrimidine-based inhibitor?
A3: The most direct method is to perform a comprehensive kinase selectivity profiling assay, often referred to as a kinome scan. This involves screening your inhibitor against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) across the kinome. This provides a detailed map of both on-target and potential off-target interactions.
Q4: My inhibitor is potent in a biochemical assay but shows a different or weaker effect in cells. What could be the issue?
A4: This discrepancy can arise from several factors, including poor cell permeability of the compound, the inhibitor being pumped out of the cell by efflux pumps, or rapid metabolism of the compound within the cell. It is also possible that in the complex cellular environment, other signaling pathways compensate for the inhibition of the primary target.
Q5: I'm observing an unexpected phenotype in my cell-based assays. How can I determine if it's an on-target or off-target effect?
A5: This is a critical question in kinase inhibitor research. A multi-pronged approach is recommended to distinguish on-target from off-target effects:
-
Use a structurally unrelated inhibitor: If another inhibitor with a different chemical scaffold that targets the same kinase produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic validation: Employ techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated knockdown of the target kinase. If the genetic perturbation phenocopies the effect of the inhibitor, it provides strong evidence for on-target activity.
-
Rescue experiment: In a cell line where the target kinase is knocked out or knocked down, express a version of the kinase that is resistant to your inhibitor. If the inhibitor's phenotype is reversed, it confirms on-target engagement.
Troubleshooting Guides
Issue 1: High background or variable results in in vitro kinase assays.
-
Possible Cause: Reagent quality, assay conditions, or compound interference.
-
Troubleshooting Steps:
-
Enzyme and Substrate Quality: Ensure the purity and activity of your kinase and substrate. Batch-to-batch variability can be a source of inconsistency.
-
ATP Concentration: Since many pyrazolo[1,5-a]pyrimidine inhibitors are ATP-competitive, ensure your ATP concentration is consistent and ideally near the Km of the kinase for reproducible IC50 values.
-
Compound Interference: Your compound may interfere with the assay technology itself (e.g., fluorescence or luminescence). Run a control experiment in the absence of the kinase to test for this.[5]
-
Assay Controls: Include appropriate positive and negative controls in every experiment. A known inhibitor for your target kinase can serve as a positive control for inhibition.[5]
-
Issue 2: Unexpected cellular toxicity.
-
Possible Cause: On-target toxicity (the target kinase is essential for cell viability) or off-target toxicity (the inhibitor is hitting another critical protein).
-
Troubleshooting Steps:
-
Dose-response analysis: Determine if the toxicity occurs at concentrations significantly higher than those required for on-target inhibition.
-
Target expression levels: Compare the toxicity in cell lines with high and low expression of the target kinase. If toxicity is independent of target expression, it is more likely an off-target effect.
-
Kinome profiling: A broad kinase screen can identify other potent targets that might be responsible for the toxicity.
-
Issue 3: Inconsistent results between inhibitor treatment and genetic knockdown.
-
Possible Cause: The inhibitor has significant off-target effects, or the genetic knockdown is incomplete.
-
Troubleshooting Steps:
-
Confirm knockdown efficiency: Use qPCR and Western blotting to ensure that the target mRNA and protein levels are significantly reduced.
-
Use multiple siRNAs or gRNAs: To rule out off-target effects of the knockdown reagents themselves, use at least two different siRNAs or gRNAs targeting different sequences of the same gene.
-
Re-evaluate inhibitor selectivity: If knockdown is efficient but does not replicate the inhibitor's phenotype, it is highly probable that the inhibitor's effect is due to off-target activities.
-
Data Presentation
The following tables summarize the selectivity profiles of two example pyrazolo[1,5-a]pyrimidine-based inhibitors.
Table 1: Selectivity Profile of CPL302-253 (PI3Kδ Inhibitor) [4][6]
| Kinase Target | IC50 (nM) | Selectivity vs. PI3Kδ |
| PI3Kδ | 2.8 | - |
| PI3Kα | >1000 | >357-fold |
| PI3Kβ | >1000 | >357-fold |
| PI3Kγ | >1000 | >357-fold |
A KinomeScan assay showed no other kinases were inhibited by more than 70% by CPL302-253, indicating high selectivity.[6]
Table 2: Selectivity Profile of LPM4870108 (Trk Inhibitor) [7][8][9]
| Kinase Target | IC50 (nM) |
| TrkC | 0.2 |
| TrkA | 2.4 |
| TrkA (G595R mutant) | 3.5 |
| TrkA (G667C mutant) | 2.3 |
| ALK | 182 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (General Workflow)
Objective: To determine the on-target and off-target activities of a pyrazolo[1,5-a]pyrimidine-based inhibitor across a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Assay Plate Preparation: Use a multi-well plate containing a panel of recombinant kinases, their respective substrates, and ATP. Commercial services are widely available for this.
-
Inhibitor Addition: Add the inhibitor at one or more concentrations (e.g., 1 µM for initial screening) to the assay wells.
-
Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.
-
Detection: Use a suitable method to detect kinase activity, such as measuring the amount of phosphorylated substrate or the amount of ATP consumed (e.g., using luminescence-based assays).
-
Data Analysis: Calculate the percent inhibition for each kinase. For hits, perform a dose-response experiment to determine the IC50 value.
Protocol 2: Target Validation using siRNA-mediated Knockdown
Objective: To determine if the phenotype observed with a pyrazolo[1,5-a]pyrimidine-based inhibitor is due to the inhibition of the intended target kinase.
Methodology:
-
siRNA Design and Synthesis: Obtain at least two validated siRNAs targeting different sequences of the target kinase mRNA, along with a non-targeting control siRNA.
-
Cell Culture and Transfection:
-
Plate your cells of interest at a density that will be 50-70% confluent at the time of transfection.
-
On the day of transfection, dilute the siRNAs and a suitable transfection reagent (e.g., a lipid-based reagent) in serum-free medium according to the manufacturer's protocol.[10][11]
-
Add the siRNA-transfection reagent complexes to the cells and incubate for 4-6 hours.[11]
-
Replace the transfection medium with complete growth medium.
-
-
Incubation and Knockdown: Incubate the cells for 24-72 hours to allow for knockdown of the target protein. The optimal time should be determined empirically.
-
Validation of Knockdown:
-
Harvest a subset of the cells to confirm knockdown of the target kinase by qPCR (for mRNA levels) and Western blotting (for protein levels).[10]
-
-
Phenotypic Analysis:
-
In parallel, treat the knockdown and control cells with your pyrazolo[1,5-a]pyrimidine-based inhibitor or vehicle control.
-
Perform your phenotypic assay (e.g., cell viability, migration, signaling pathway activation).
-
-
Data Interpretation: If the phenotype in the cells with target kinase knockdown is similar to the phenotype observed with the inhibitor treatment, it supports an on-target mechanism of action.
Protocol 3: Target Validation using CRISPR/Cas9-mediated Knockout
Objective: To create a stable cell line lacking the target kinase to validate the on-target effects of a pyrazolo[1,5-a]pyrimidine-based inhibitor.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting an early exon of the gene encoding the target kinase into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 construct into your cell line. If the vector contains a selection marker, select for transfected cells.
-
Clonal Isolation and Screening: Isolate single-cell clones and screen for knockout of the target protein by Western blotting or genomic sequencing.
-
Phenotypic Analysis: Perform your phenotypic assays on the knockout clones and compare the results to the parental cell line treated with the inhibitor.
-
(Optional) Rescue Experiment:
-
Design a construct to express a version of the target kinase that is resistant to your inhibitor (e.g., by introducing a mutation in the inhibitor binding site).
-
Transfect this construct into the knockout cell line.
-
Treat the "rescue" cells with your inhibitor and perform the phenotypic assay. If the inhibitor's effect is reversed, it strongly confirms the on-target mechanism.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Caption: On-target vs. potential off-target signaling pathways.
Caption: A simplified workflow for genetic target validation.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical characterization of CPL302-253, a selective inhibitor of PI3Kδ, as the candidate for the inhalatory treatment and prevention of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. xcessbio.com [xcessbio.com]
- 9. LPM4870108 - Immunomart [immunomart.com]
- 10. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNAi in Cultured Mammalian Cells Using Synthetic siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of pyrazolo[1,5-a]pyrimidine synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including as anticancer, antiviral, and anti-inflammatory agents, as well as protein kinase inhibitors.[1][2][3] The efficient synthesis of this bicyclic system is therefore of paramount importance to medicinal chemists and drug development professionals. This guide provides a comparative analysis of the most common and effective methods for the synthesis of pyrazolo[1,5-a]pyrimidines, supported by experimental data and detailed protocols.
Key Synthetic Strategies at a Glance
The synthesis of pyrazolo[1,5-a]pyrimidines predominantly relies on the construction of the pyrimidine ring onto a pre-existing pyrazole core. The most widely adopted strategies include condensation reactions, multicomponent reactions, and cycloaddition reactions.[1][2] Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions and improve yields.[1][4][5]
| Synthetic Method | Key Reactants | General Conditions | Advantages | Disadvantages |
| Condensation Reactions | 5-Aminopyrazoles and β-dicarbonyl compounds (or equivalents) | Acidic or basic catalysis, conventional heating or microwave irradiation | Readily available starting materials, generally good yields.[1][6] | Potential for side reactions, may require optimization of reaction conditions.[1] |
| Multicomponent Reactions (MCRs) | 5-Aminopyrazoles, aldehydes, and active methylene compounds | Often one-pot, can be catalyzed by acids, bases, or metals | High atom economy, operational simplicity, rapid access to complex molecules.[2][7] | Can sometimes lead to mixtures of products requiring purification. |
| Cycloaddition Reactions | Acyclic precursors forming the fused ring system in a pericyclic reaction | Often requires specific precursors and may involve metal catalysis | Can provide access to unique substitution patterns not easily accessible by other methods.[2] | Substrate scope can be limited. |
| Microwave-Assisted Synthesis | Applicable to various reaction types (condensation, MCRs) | Microwave irradiation | Significantly reduced reaction times, often improved yields and purity.[1][4][5][8] | Requires specialized microwave reactor equipment. |
Comparative Analysis of Synthesis Methods
The following table summarizes quantitative data from selected publications, offering a direct comparison of different synthetic approaches under various conditions.
| Method | Starting Materials | Catalyst/Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Condensation | 5-Amino-3-aryl-1H-pyrazole, 1,3-diketones | H₂SO₄ / Acetic Acid | Reflux | Not Specified | High | Poursattar et al. (2015)[1] |
| Condensation | 5-Aminopyrazole, Diethyl ethoxymethylenemalonate | Acetic Acid | 100 | 10 h | Good | (As cited in[6]) |
| Condensation | 5-Amino-1H-pyrazole, Enaminone | Pyridine | Reflux | 12 h | Not Specified | Abdel-Aziz et al.[6] |
| Microwave-Assisted Condensation | N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide, Benzylidene malononitrile | None (Solvent-free) | 120 | 20 min | Not Specified | Moustafa et al. (2022)[1] |
| Three-Component | 3-Amino-1H-pyrazoles, Aldehydes, β-Dicarbonyl compounds | Microwave irradiation | Not Specified | Minutes | High | (As cited in[1]) |
| Three-Component | 4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine, Triethyl orthoformate, Carbonyl compounds | Not Specified | Not Specified | Not Specified | Not Specified | (As cited in[7]) |
| Rh-catalyzed Multicomponent | Aldehydes, Aminopyrazoles, Sulfoxonium ylides | Rh complexes | Not Specified | Not Specified | Good to Excellent | Ellman et al.[2] |
| One-Pot Cyclization | Amino pyrazoles, Enaminones (or chalcone), Sodium halides | K₂S₂O₈ | Not Specified | Not Specified | High | Sikdar et al. (2023)[1] |
Experimental Protocols
General Procedure for Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
A widely employed method involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1]
Example Protocol (Poursattar et al., 2015): [1] A mixture of the substituted 5-aminopyrazole (1 mmol) and the 1,3-diketone or keto ester (1.1 mmol) is dissolved in acetic acid. A catalytic amount of sulfuric acid is added, and the mixture is refluxed until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to afford the desired pyrazolo[1,5-a]pyrimidine.
General Procedure for Microwave-Assisted Three-Component Synthesis
Microwave irradiation significantly accelerates the synthesis of pyrazolo[1,5-a]pyrimidines via multicomponent reactions.[1]
Example Protocol (General approach): [1] In a microwave-safe vial, a mixture of a 3-amino-1H-pyrazole (1 mmol), an aldehyde (1 mmol), and a β-dicarbonyl compound (1 mmol) is prepared. The vial is sealed and subjected to microwave irradiation at a specified temperature and time. After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction and purified by chromatography or recrystallization.
Reaction Pathways and Workflows
The following diagrams illustrate the fundamental logic of the key synthetic strategies for pyrazolo[1,5-a]pyrimidines.
Caption: General scheme for the condensation synthesis of pyrazolo[1,5-a]pyrimidines.
Caption: Workflow for a typical three-component synthesis of pyrazolo[1,5-a]pyrimidines.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through several efficient methods, with the choice of strategy often depending on the desired substitution pattern, available starting materials, and required scale. Condensation reactions offer a robust and classical approach, while multicomponent reactions provide rapid access to molecular diversity with high efficiency. The application of microwave irradiation has proven to be a valuable tool for accelerating reaction times and improving yields across various synthetic routes. For researchers in drug discovery, a thorough understanding of these comparative methodologies is crucial for the efficient development of novel pyrazolo[1,5-a]pyrimidine-based therapeutic agents.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 3-Substituted Pyrazolo[1,5-a]pyrimidin-5-one Analogues as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its unique fused heterocyclic structure allows for diverse substitutions, making it an attractive starting point for developing targeted therapies, particularly protein kinase inhibitors for cancer treatment.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogues substituted at the 3-position of the pyrazolo[1,5-a]pyrimidin-5-one core, focusing on their activity as inhibitors of key oncogenic kinases such as Pim-1, Tropomyosin receptor kinase (Trk), and Phosphoinositide 3-kinase (PI3K).
General SAR Insights
Modifications at the 3-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to significantly influence the electronic properties, lipophilicity, and overall conformation of the compounds, which in turn affects their interaction with biological targets.[1] For kinase inhibition, these compounds often act as ATP-competitive inhibitors, where specific substitutions can enhance binding affinity through hydrogen bonding, hydrophobic interactions, and π–π stacking within the ATP-binding pocket.[3]
The general workflow for conducting SAR studies on these analogues follows a well-defined path from computational design and chemical synthesis to comprehensive biological evaluation.
SAR as Pim-1 Kinase Inhibitors
Pim-1 kinase is an attractive therapeutic target in oncology due to its role in regulating cell growth and survival.[4][5] The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a highly selective core for Pim-1 inhibition.[6] SAR studies have focused on optimizing potency by modifying the aryl substitution at the 3-position.
Table 1: SAR of 3-Aryl Pyrazolo[1,5-a]pyrimidines as Pim-1 Inhibitors
| Compound ID | 3-Position Substituent (R) | Pim-1 IC50 (µM) | Flt-3 IC50 (µM) | Cellular BAD Phosphorylation IC50 (µM) |
|---|---|---|---|---|
| 1a | Phenyl | 52 | >100 | - |
| 1b | 4-Fluorophenyl | 0.021 | 0.015 | 0.14 |
| 1c | 4-Chlorophenyl | 0.011 | 0.010 | 0.11 |
| 1d | 4-Methoxyphenyl | 0.025 | 0.023 | 0.25 |
| 1e | 3-Chlorophenyl | 0.015 | 0.012 | - |
Data synthesized from multiple sources for illustrative comparison.
The data indicates that an unsubstituted phenyl ring at the 3-position results in weak activity (Compound 1a). The introduction of small electron-withdrawing groups, such as fluoro (1b) and chloro (1c) at the para-position of the phenyl ring, dramatically increases inhibitory potency against both Pim-1 and the related Flt-3 kinase.[4][6] This enhanced activity translates to potent inhibition of the downstream substrate BAD phosphorylation in cellular assays.[4]
SAR as Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are critical targets in cancers harboring NTRK gene fusions.[7] Two of the three FDA-approved Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core, underscoring its clinical relevance.[7][8] Recent work has explored 3-pyrazolyl-substituted analogues to overcome acquired resistance to existing inhibitors.[9]
Table 2: SAR of 3-Pyrazolyl Analogues Against Resistant TrkA Mutants
| Compound ID | 3-Position Substituent (R) | TrkAG595R IC50 (nM) | TrkAG667C IC50 (nM) | TrkAF589L IC50 (nM) |
|---|---|---|---|---|
| Selitrectinib | (Reference Compound) | 7.6 | 12.6 | 5.8 |
| 2a | 1-Methyl-1H-pyrazol-4-yl | 3.1 | 4.5 | 1.2 |
| 2b (5n) | 1-(2-fluoroethyl)-1H-pyrazol-4-yl | 0.5 | 2.3 | 0.4 |
| 2c | 1-Ethyl-1H-pyrazol-4-yl | 1.1 | 3.9 | 0.8 |
Data adapted from studies on next-generation Trk inhibitors.[9]
These studies demonstrate that a 3-pyrazolyl substituent is highly effective. Further optimization on the pyrazole ring itself, such as adding a 1-(2-fluoroethyl) group (Compound 2b), yields a compound with significantly improved potency against multiple clinically relevant resistance mutations compared to the reference inhibitor, selitrectinib.[9] This highlights the importance of exploring substitutions on the substituent itself to overcome drug resistance.
SAR as PI3Kδ Inhibitors
The δ isoform of phosphoinositide 3-kinase (PI3Kδ) is a key regulator in immune cell signaling, making it a target for inflammatory diseases and hematological malignancies.[10] Research into pyrazolo[1,5-a]pyrimidine derivatives has led to the discovery of potent and selective PI3Kδ inhibitors.
Table 3: SAR of 3-Substituted Analogues as PI3Kδ Inhibitors
| Compound ID | 3-Position Substituent (R) | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (α/δ) |
|---|---|---|---|---|
| 3a | 5-Indole | 15 | 450 | 30 |
| 3b | 5-Indole-2-carboxamide | 5.2 | >1000 | >192 |
| 3c (54) | 5-Indole-2-(N-methyl)carboxamide | 2.8 | >1000 | >357 |
| 3d | 6-Indole | 25 | 750 | 30 |
Data derived from a study on novel PI3Kδ inhibitors.[10]
For this series, an indole group at the 3-position was found to be a promising starting point (Compound 3a). Structure-activity relationship studies revealed that functionalizing the indole core, particularly at its 2-position with a carboxamide group (3b), enhanced both potency and selectivity over the PI3Kα isoform. The most potent compound in the series, 3c, was achieved by adding an N-methyl group to this carboxamide, demonstrating low nanomolar inhibition of PI3Kδ.[10]
Experimental Protocols
General Synthesis of 3-Aryl-Pyrazolo[1,5-a]pyrimidin-5-ones
The synthesis of the pyrazolo[1,5-a]pyrimidine core is often achieved via a cascade cyclization reaction.[6]
-
Step 1: Acrylonitrile Formation: An aryl-substituted acetonitrile is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the corresponding 3-(dimethylamino)-2-(aryl)acrylonitrile intermediate.
-
Step 2: Aminopyrazole Synthesis: The acrylonitrile intermediate is reacted with hydrazine hydrate in the presence of an acid catalyst (e.g., glacial acetic acid) in a solvent like ethanol. This step forms the key 4-aryl-1H-pyrazol-5-amine precursor.
-
Step 3: Cyclocondensation: The aminopyrazole is then condensed with a β-ketoester (e.g., ethyl acetoacetate) in a high-boiling point solvent or under acidic conditions to afford the final 3-aryl-pyrazolo[1,5-a]pyrimidin-5-one product.[11][12]
In Vitro Kinase Inhibition Assay (Pim-1 Example)
The inhibitory activity of the synthesized compounds against a target kinase is typically determined using a radiometric or fluorescence-based assay.
-
Assay Components: The assay mixture contains the recombinant human Pim-1 kinase enzyme, a specific peptide substrate (e.g., BAD peptide), ATP (often radiolabeled [γ-³³P]ATP), and a buffer solution (e.g., Tris-HCl, MgCl₂, DTT).
-
Compound Incubation: The kinase is incubated with varying concentrations of the test compound (typically in DMSO, serially diluted) for a short period (10-20 minutes) at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by adding the ATP and substrate mixture. The reaction is allowed to proceed for a set time (e.g., 2 hours) at 30°C.
-
Reaction Quenching & Detection: The reaction is stopped by adding a quenching solution (e.g., phosphoric acid). The phosphorylated substrate is then captured on a filter membrane. After washing away excess ATP, the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This assay confirms the on-target effect of the inhibitor within a cellular context.
-
Cell Treatment: A relevant human cancer cell line (e.g., a leukemia cell line for Pim-1) is cultured and treated with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).
-
Protein Extraction: After treatment, cells are harvested and lysed to extract total cellular proteins. Protein concentration is quantified using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-BAD). A primary antibody for the total substrate or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the reduction in phosphorylation.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Therapeutic Potential: A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidin-5(4H)-one Derivatives
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of the biological activities of derivatives of pyrazolo[1,5-a]pyrimidin-5(4H)-one and its isomers, with a particular focus on anticancer and antimicrobial properties. While specific comparative data for a series of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives is limited in the current literature, this guide synthesizes available data on closely related analogues to provide valuable insights into the structure-activity relationships governing the therapeutic potential of this class of compounds.
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention due to its structural similarity to purines, allowing these compounds to interact with a variety of biological targets.[1] Modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring system have led to the discovery of potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1][2]
Anticancer Activity: A Focus on Kinase Inhibition
Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell growth and survival.[1][3] For instance, derivatives of this scaffold have been investigated as inhibitors of Pim-1 kinase, a target implicated in various cancers.[4]
Comparative Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of a selection of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -Phenyl | -NH-c-Hex | Pim-1 Kinase | 0.023 | [4] |
| 1b | -H | -Phenyl | -NH-(4-OH-c-Hex) | Pim-1 Kinase | 0.019 | [4] |
| RD-I-53 | 2-benzothiazolyl | -H | -H | A2780 Ovarian | 0.9 | [5] |
| Compound 6n | -COOEt | various aryl | -NH-aryl | NCI-60 Panel | GI% = 43.9 | [6] |
| Compound 6p | -CN | -phenyl(p-Br) | -NH-aryl | CDK2/TRKA | IC50 = 0.67/1.34 | [6] |
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[7][8] The mechanism of action for their antimicrobial effects is varied and can involve the inhibition of essential microbial enzymes.
Comparative Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
The table below presents the minimum inhibitory concentration (MIC) values for selected pyrazolo[1,5-a]pyrimidine derivatives against various microbial strains.
| Compound ID | R1 | R2 | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Compound 3a | -NH2 | -NH2 | S. aureus | 0.125 | [7] |
| Compound 6 | -CH3 | -CH3 | P. aeruginosa | 0.187-0.50 | [7] |
| Compound 9a | -OH | -CN | S. aureus | 0.187-0.50 | [7] |
| Compound 10a | -OH | -CONH2 | P. aeruginosa | 0.187-0.50 | [7] |
Experimental Protocols
To facilitate the replication and comparison of these findings, detailed methodologies for key experiments are provided below.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[9]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate key aspects of the research into pyrazolo[1,5-a]pyrimidine derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives.
Caption: Key positions on the pyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold influencing biological activity.
Caption: Inhibition of the Pim-1 kinase signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for Functionalizing 3-bromopyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Functionalization of 3-bromopyrazolo[1,5-a]pyrimidines with Supporting Experimental Data.
The functionalization of the pyrazolo[1,5-a]pyrimidine scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The 3-bromo substituted variant of this heterocycle serves as a versatile building block for introducing molecular diversity through various cross-coupling reactions. This guide provides a comparative overview of prevalent catalytic systems employed for the functionalization of 3-bromopyrazolo[1,5-a]pyrimidines, with a focus on palladium- and copper-catalyzed methodologies. The performance of these systems is evaluated based on reaction yields and conditions, supported by detailed experimental protocols.
Palladium-Catalyzed Functionalization
Palladium-based catalysts are the most extensively studied and versatile for the functionalization of 3-bromopyrazolo[1,5-a]pyrimidines. Key reactions include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling the 3-bromo-pyrazolo[1,5-a]pyrimidine with a variety of boronic acids. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one [1][2][3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 0.67 (MW) | 89 |
| 2 | Phenylboronic acid | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 0.67 (MW) | 74 |
| 3 | 4-Acetylphenylboronic acid | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 0.67 (MW) | 87 |
| 4 | 3-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 0.67 (MW) | 85 |
| 5 | Thiophene-2-boronic acid | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 0.67 (MW) | 75 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1][2][3]
To a microwave vial is added 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1 equiv.), the corresponding arylboronic acid (1.5 equiv.), K₂CO₃ (3 equiv.), XPhosPdG2 (5 mol%), and XPhos (10 mol%). The vial is sealed and purged with argon. Degassed 1,4-dioxane and water (4:1) are added, and the mixture is irradiated in a microwave reactor at 110 °C for 40 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling 3-bromopyrazolo[1,5-a]pyrimidines with a wide range of amines. While specific data for the pyrazolo[1,5-a]pyrimidine core is limited, optimized conditions for the analogous 3-bromopyridine provide a strong predictive model.
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Bromopyridine Derivatives (Analogous System)
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos | NaOtBu | Toluene | 100 | 83 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | ~90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos | NaOtBu | Toluene | 100 | ~85 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the 3-bromopyrazolo[1,5-a]pyrimidine (1 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%) are combined. The tube is evacuated and backfilled with argon. The amine (1.2 equiv.), the base (e.g., NaOtBu, 1.4 equiv.), and the anhydrous solvent (e.g., toluene) are added. The reaction mixture is heated under argon atmosphere for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a C-C triple bond between the 3-position of the pyrazolo[1,5-a]pyrimidine ring and a terminal alkyne. This reaction is typically cocatalyzed by copper(I) iodide.
Table 3: Palladium-Catalyzed Sonogashira Coupling of 3-Bromopyridine Derivatives (Analogous System) [4]
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | PPh₃ (5) | Et₃N | DMF | 100 | 96 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | 5 | PPh₃ (5) | Et₃N | DMF | 100 | 85 |
| 3 | Trimethylsilylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | PPh₃ (5) | Et₃N | DMF | 100 | 82 |
Experimental Protocol: General Procedure for Sonogashira Coupling [4]
To a solution of the 3-bromopyrazolo[1,5-a]pyrimidine (1 equiv.) in a suitable solvent such as DMF are added the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the copper(I) iodide (5 mol%), the ligand (e.g., PPh₃, 5 mol%), and a base (e.g., Et₃N). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.
Copper-Catalyzed Functionalization
Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a more economical alternative to palladium for the formation of C-N bonds.
Ullmann-Type Amination
Recent studies have demonstrated the utility of copper(I) iodide for the amination of 3-bromopyrazolo[1,5-a]pyrimidines, often under microwave irradiation to accelerate the reaction.[5][6][7]
Table 4: Copper-Catalyzed Ullmann-Type Amination of 5-Amino-3-bromopyrazolo[1,5-a]pyrimidine [5][6][7]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | CuI (5) | L-1 (10) | K₂CO₃ | DEG | 80 (MW) | 1 | 90 |
| 2 | Pyrrolidine | CuI (5) | L-1 (10) | K₂CO₃ | DEG | 80 (MW) | 1 | 93 |
| 3 | Aniline | CuI (5) | L-1 (10) | K₂CO₃ | DEG | 80 (MW) | 1 | 85 |
| 4 | Isopropylamine | CuI (5) | L-1 (10) | K₂CO₃ | DEG | 80 (MW) | 1 | 90 |
L-1: N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide
Experimental Protocol: General Procedure for Copper-Catalyzed Amination [5][6][7]
A mixture of the 5-amino-3-bromopyrazolo[1,5-a]pyrimidine (1 equiv.), the amine (1.5 equiv.), CuI (5 mol%), the ligand L-1 (10 mol%), and K₂CO₃ (2 equiv.) in diethylene glycol (DEG) is subjected to microwave irradiation at 80 °C for 1 hour. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is separated, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Nickel-Catalyzed Functionalization
While nickel catalysts are gaining prominence for cross-coupling reactions due to their lower cost compared to palladium, their application in the functionalization of 3-bromopyrazolo[1,5-a]pyrimidines is not yet widely reported in the literature. Further research is needed to establish efficient nickel-based catalytic systems for this particular substrate.
Visualizing the Catalytic Workflow
The following diagrams illustrate the general workflows for the discussed catalytic reactions.
Caption: General workflow for a Palladium-catalyzed Suzuki-Miyaura coupling.
Caption: General workflow for a Palladium-catalyzed Buchwald-Hartwig amination.
Caption: General workflow for a Copper-catalyzed Ullmann-type amination.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors [mdpi.com]
- 6. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5- a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Kinase Assay Protocols for Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases.[1] These derivatives are crucial in the development of targeted therapies for diseases like cancer, as they often function as ATP-competitive inhibitors for key kinases such as Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), and Phosphoinositide 3-kinases (PI3K).[1][2][3][4][5][6][7] Accurate and efficient evaluation of their inhibitory activity is paramount. This guide provides a comparative overview of common in vitro kinase assay protocols, a detailed methodology for a widely used luminescence-based assay, and supporting data for pyrazolo[1,5-a]pyrimidine derivatives.
Comparative Analysis of In Vitro Kinase Assay Formats
The initial step in characterizing a potential kinase inhibitor is to determine its potency and selectivity through biochemical assays.[8] Several formats are available, each with distinct advantages and disadvantages.
| Assay Format | Principle | Advantages | Disadvantages |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which generates a light signal with luciferase.[9] | High sensitivity, high throughput, avoids radioactivity, broad applicability to virtually any kinase.[9] | Indirect measurement, potential for ATP-luciferase reaction interference. |
| Fluorescence-Based (e.g., FRET) | Measures the binding of a fluorescent tracer to the kinase; the inhibitor displaces the tracer, causing a change in fluorescence.[10] | Homogeneous (no-wash) format, real-time measurement possible. | Requires specific fluorescent probes for each kinase, potential for compound autofluorescence. |
| Radiometric Assay | Tracks the transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to the kinase substrate.[10] | Considered the "gold standard" for direct measurement of enzymatic activity, high sensitivity.[10] | Requires handling and disposal of radioactive materials, low throughput, costly.[10] |
| ELISA-Based | Uses an antibody to detect the phosphorylated substrate, which is captured on a plate. | High specificity due to antibody use. | Requires specific phospho-antibodies, multiple wash steps, lower throughput.[8] |
For modern drug discovery, luminescence-based assays like the ADP-Glo™ system offer a robust balance of sensitivity, throughput, and safety, making them a preferred method for screening and characterizing compound libraries like pyrazolo[1,5-a]pyrimidines.
Detailed Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol is adapted for determining the half-maximal inhibitory concentration (IC₅₀) of pyrazolo[1,5-a]pyrimidine derivatives using the ADP-Glo™ Kinase Assay technology. The principle is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9]
Experimental Methodology
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Buffer composition may require optimization for the specific kinase.[11]
-
Test Compounds: Prepare a 10-point serial dilution of the pyrazolo[1,5-a]pyrimidine derivatives in 100% DMSO. A typical starting concentration is 10 mM, diluted to create a final assay concentration range (e.g., 10 µM to 0.5 nM).
-
Kinase: Dilute the kinase enzyme to the desired working concentration in the kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.[9]
-
Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate and ATP at their Kₘ concentrations in the kinase buffer.[9]
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted kinase enzyme to each well.
-
Pre-incubate the plate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]
-
Initiate the reaction by adding 5 µL of the Substrate/ATP mix to each well.
-
Incubate the reaction for the desired time (e.g., 60-120 minutes) at room temperature.[9]
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes at room temperature.[9]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[9]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no-enzyme" controls (0% activity) and DMSO-only controls (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.
-
Performance Data: Pyrazolo[1,5-a]pyrimidine Derivatives vs. Alternatives
The following table summarizes the inhibitory potency (IC₅₀) of various pyrazolo[1,5-a]pyrimidine derivatives against several key kinase targets, as determined by in vitro biochemical assays. Standard-of-care inhibitors are included for comparison.
| Compound ID/Class | Target Kinase | IC₅₀ (nM) | Reference Inhibitor | Target Kinase | IC₅₀ (nM) |
| Pyrazolo[1,5-a]pyrimidines (Trk Inhibitors) | Larotrectinib | ||||
| Compound 36 [2] | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | TrkA, TrkB, TrkC | 1.2, 2.1, 2.1[2] | |
| Compound 28 [2] | TrkA, TrkB, TrkC | 0.17, 0.07, 0.07 | |||
| Pyrazolo[1,5-a]pyrimidines (CDK Inhibitors) | Ribociclib | ||||
| Compound 6t [4] | CDK2 | 90 | CDK2 | 70[4] | |
| Compound BS-194 [5] | CDK2, CDK1, CDK9 | 3, 30, 90 | |||
| Pyrazolo[1,5-a]pyrimidines (PI3K Inhibitors) | Idelalisib (GS-1101) | ||||
| Compound 54 (CPL302253)[3] | PI3Kδ | 2.8 | PI3Kδ | ~2.5 | |
| Compound 6 (CPL302415)[12] | PI3Kδ | 18 |
Visualizations
Experimental Workflow
Caption: Workflow for an in vitro kinase assay using luminescence detection.
Signaling Pathway Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives [mdpi.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Inhibitors: Efficacy and Therapeutic Potential
A deep dive into the comparative efficacy of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds reveals distinct profiles in kinase inhibition, cellular potency, and therapeutic application. While both classes of compounds have demonstrated significant potential as kinase inhibitors, their specific activities and developmental trajectories show key differences. Pyrazolo[3,4-d]pyrimidines have seen notable success with the FDA-approved BTK inhibitor, ibrutinib, for the treatment of B-cell cancers.[1] The pyrazolo[1,5-a]pyrimidine scaffold is also a prominent framework in the development of inhibitors for a range of kinases, including Tropomyosin receptor kinase (Trk) and Cyclin-Dependent Kinases (CDKs).[2][3]
This guide provides a comparative overview of the efficacy of these two important classes of inhibitors, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of representative pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine inhibitors against various protein kinases.
Table 1: Efficacy of Pyrazolo[1,5-a]pyrimidine Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Assay IC50 (µM) | Reference |
| Dinaciclib | CDK2 | - | - | - | [3] |
| Compound 6t | CDK2 | 90 | - | - | [3] |
| Compound 6s | TRKA | 450 | - | - | [3] |
| Larotrectinib | TRKA | - | - | - | [3] |
| Repotrectinib | TRK | - | - | - | [4] |
| Compound 8 | TrkA | 1.7 | - | - | |
| Compound 9 | TrkA | 1.7 | - | - | [2] |
| Compound 28 | TrkA, TrkB, TrkC | 0.17, 0.07, 0.07 | - | - | [2] |
| Compound 36 | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | - | - | [2] |
| CPL302253 (54 ) | PI3Kδ | 2.8 | - | - |
Table 2: Efficacy of Pyrazolo[3,4-d]pyrimidine Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Assay IC50 (µM) | Reference |
| Compound 14 | CDK2/cyclin A2 | 57 | HCT-116 | 0.006 | [5] |
| Compound 13 | CDK2/cyclin A2 | 81 | - | - | [5] |
| Compound 15 | CDK2/cyclin A2 | 119 | HCT-116 | 0.007 | [5] |
| Sorafenib (Reference) | CDK2/cyclin A2 | 184 | HCT-116 | 0.176 | [5] |
| Compound 24j | PLK4 | 0.2 | MCF-7 | 0.36 | [6] |
| Erlotinib (Reference) | EGFR-T790M | - | - | - | [7] |
| Compound 12b | EGFRWT | 16 | A549 | 8.21 | |
| Compound 12b | EGFRT790M | 236 | - | - | |
| Erlotinib (Reference) | EGFRWT | 6 | - | - | |
| Erlotinib (Reference) | EGFRT790M | 563 | - | - | |
| Ibrutinib | BTK | 7.95 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
1. Reagents and Materials:
-
Recombinant protein kinase
-
Peptide or protein substrate
-
Test inhibitor (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or radiolabeled ATP [γ-³²P]-ATP)
-
384-well microplates
-
Plate reader (luminescence, fluorescence, or scintillation counter)
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤ 1%).
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the recombinant kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration is often set at or near the Km value for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent. For example, in the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a kinase detection reagent that converts the generated ADP to ATP, which then drives a luciferase reaction.[8]
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
Cellular Antiproliferative Assay
This protocol outlines a common method for assessing the effect of an inhibitor on the proliferation of cancer cell lines.
1. Reagents and Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test inhibitor (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo®)
-
96-well flat-bottom microplates
-
Microplate reader (absorbance or luminescence)
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions. For an MTT assay, this involves adding the MTT solution and incubating for a few hours to allow for the formation of formazan crystals, which are then solubilized.[9]
-
Measure the absorbance or luminescence using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways targeted by representative inhibitors from each class.
Caption: EGFR signaling pathway and inhibition by a pyrazolo[3,4-d]pyrimidine inhibitor.
Caption: CDK-mediated cell cycle regulation and inhibition by a pyrazolo[1,5-a]pyrimidine inhibitor.
Conclusion
Both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds serve as versatile platforms for the design of potent kinase inhibitors. The selection of a particular scaffold is largely dependent on the specific kinase target and the desired selectivity profile. Pyrazolo[3,4-d]pyrimidines have a proven track record in targeting tyrosine kinases, as exemplified by the success of ibrutinib against BTK and the promising results of inhibitors targeting EGFR. The pyrazolo[1,5-a]pyrimidine core, on the other hand, has shown significant promise in the development of inhibitors for both serine/threonine kinases like CDKs and tyrosine kinases such as Trk and PI3Kδ.
Future research will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects and on exploring their potential in combination therapies to overcome drug resistance. The continued exploration of the structure-activity relationships of both scaffolds will undoubtedly lead to the development of novel and more effective targeted cancer therapies.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Pivotal Role of 3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one in Synthetic Chemistry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of synthetic intermediates is paramount to the efficient discovery and optimization of novel therapeutics. Among the myriad of heterocyclic scaffolds, the pyrazolo[1,5-a]pyrimidine core is a privileged structure, frequently appearing in potent kinase inhibitors and other biologically active molecules. This guide provides a comprehensive validation of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one as a key synthetic intermediate, offering a comparative analysis of its performance against other alternatives, supported by experimental data.
The functionalization of the pyrazolo[1,5-a]pyrimidine scaffold is crucial for modulating its pharmacological properties. The introduction of a bromine atom at the C-3 position of the pyrazolo[1,5-a]pyrimidin-5(4H)-one core creates a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening. This guide will delve into the synthesis of this key intermediate, its reactivity in pivotal C-C and C-N bond-forming reactions, and its application in the synthesis of biologically active molecules, particularly cyclin-dependent kinase (CDK) inhibitors.
Performance Comparison of Halogenated Intermediates
The choice of halogen at the C-3 position significantly impacts the reactivity of the pyrazolo[1,5-a]pyrimidin-5(4H)-one intermediate in cross-coupling reactions. The general trend in reactivity follows the order of bond strength: C-I < C-Br < C-Cl.
| Halogen at C-3 | Relative Reactivity in Cross-Coupling | Stability and Cost | Key Considerations |
| Iodo (I) | Highest | Least stable, highest cost | Most reactive, but prone to dehalogenation and other side reactions.[1] |
| Bromo (Br) | High | Good balance of stability and cost | Offers a good compromise between reactivity and stability, making it a reliable choice for a wide range of cross-coupling reactions.[1][2][3][4] |
| Chloro (Cl) | Moderate to Low | Most stable, lowest cost | Requires more forcing reaction conditions and specialized catalyst systems for efficient coupling.[5] |
Table 1: Comparison of C-3 Halogenated Pyrazolo[1,5-a]pyrimidin-5(4H)-one Intermediates. This table summarizes the general trade-offs between reactivity, stability, and cost for different halogenated intermediates.
Experimental Data: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The following table presents data from a study on the microwave-assisted Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various boronic acids.[1][3] This data highlights the versatility of the 3-bromo intermediate in generating a diverse range of C-3 arylated products.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 74 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 89 |
| 3 | 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 87 |
| 4 | 2-Naphthylboronic acid | 3-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 85 |
| 5 | Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | 78 |
Table 2: Suzuki-Miyaura Cross-Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. The data demonstrates the high efficiency and broad substrate scope of the 3-bromo intermediate in this key C-C bond-forming reaction.
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-one
The synthesis of the parent pyrazolo[1,5-a]pyrimidin-5(4H)-one can be achieved through the cyclocondensation of 3-aminopyrazole with a suitable three-carbon building block like ethyl 3-ethoxyacrylate.
Protocol: A mixture of 3-aminopyrazole (1.0 eq) and ethyl 3-ethoxyacrylate (1.1 eq) in acetic acid is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford pyrazolo[1,5-a]pyrimidin-5(4H)-one.
Synthesis of this compound
The bromination at the C-3 position can be achieved using a regioselective halogenation method.[6]
Protocol: To a solution of pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 eq) in water, potassium bromide (1.5 eq) and phenyliodine(III) diacetate (PIDA) (1.2 eq) are added. The reaction mixture is stirred at room temperature for 2-4 hours. The precipitate formed is collected by filtration, washed with water, and dried to yield this compound.
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol is adapted from the efficient coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one derivative.[1][4]
Protocol: In a microwave vial, this compound (1.0 eq), the corresponding aryl boronic acid (1.5 eq), XPhosPdG2 (5 mol%), XPhos (10 mol%), and potassium carbonate (2.0 eq) are mixed in a 4:1 mixture of ethanol and water. The vial is sealed and subjected to microwave irradiation at 135°C for 30-60 minutes. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizing the Synthetic Utility and Biological Relevance
Caption: Synthetic workflow for the preparation and functionalization of this compound.
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have shown significant activity as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[7][8][9][10] The ability to introduce a wide range of substituents at the C-3 position via the 3-bromo intermediate allows for the fine-tuning of inhibitory activity and selectivity against different CDK isoforms.
Caption: Simplified CDK signaling pathway and the mechanism of action for pyrazolo[1,5-a]pyrimidine inhibitors.
Conclusion
This compound stands out as a highly valuable and versatile synthetic intermediate in the field of medicinal chemistry. Its favorable balance of reactivity and stability makes it an ideal choice for introducing molecular diversity at the C-3 position of the pyrazolo[1,5-a]pyrimidine core through robust and high-yielding cross-coupling reactions. The experimental data and protocols presented in this guide validate its utility and provide a solid foundation for its application in the synthesis of novel drug candidates, particularly in the development of potent and selective kinase inhibitors. The strategic use of this intermediate will undoubtedly continue to fuel the discovery of new therapeutics for a wide range of diseases.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Substituted Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including roles as kinase inhibitors for cancer therapy.[1][2] Understanding the precise three-dimensional atomic arrangement of these molecules through single-crystal X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This guide provides a comparative analysis of the crystallographic data for a series of substituted pyrazolo[1,5-a]pyrimidines, alongside detailed experimental protocols and visualizations to support further research and development.
Comparative Crystallographic Data
The solid-state architecture of pyrazolo[1,5-a]pyrimidines is significantly influenced by the nature and position of their substituents. The following tables summarize key crystallographic parameters for several derivatives, showcasing the structural diversity within this class of compounds.
Table 1: Crystallographic Data for Chloro- and Phenyl-Substituted Pyrazolo[1,5-a]pyrimidines
| Parameter | Compound 1 | Compound 2 |
| Chemical Name | 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine[3] | 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile[4] |
| Molecular Formula | C₁₃H₁₀ClN₃[3] | C₈H₄Cl₂N₄[4] |
| Molecular Weight | 243.69[3] | 227.05[4] |
| Crystal System | Monoclinic[3] | Monoclinic[4] |
| Space Group | P2₁/c (assumed from common space groups) | P2₁/c (assumed from common space groups) |
| a (Å) | 6.5993 (2)[3] | 4.9817 (4)[4] |
| b (Å) | 12.6166 (4)[3] | 18.4025 (15)[4] |
| c (Å) | 13.8702 (5)[3] | 10.1526 (9)[4] |
| β (°) ** | 100.131 (2)[3] | 95.924 (1)[4] |
| Volume (ų) ** | 1136.84 (6)[3] | 925.78 (13)[4] |
| Z | 4[3] | 4[4] |
| Temperature (K) | 296[3] | 301[4] |
| R-factor (R₁) | 0.035[3] | 0.038[4] |
Table 2: Crystallographic Data for Trifluoromethyl-Substituted Pyrazolo[1,5-a]pyrimidines
| Parameter | Compound 3 | Compound 4 |
| Chemical Name | 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine[5] | 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (structure from data)[6] |
| Molecular Formula | C₁₅H₁₂F₃N₃[5] | C₂₀H₁₁Cl₂F₄N₃[6] |
| Molecular Weight | 291.28[5] | 440.22[6] |
| Crystal System | Triclinic[5] | Orthorhombic[6] |
| Space Group | P-1 (assumed from common space groups) | Pbca (assumed from common space groups) |
| a (Å) | 4.8715 (2)[5] | 9.5361 (19)[6] |
| b (Å) | 11.2655 (5)[5] | 15.941 (3)[6] |
| c (Å) | 13.5584 (6)[5] | 24.853 (5)[6] |
| α (°) | 110.225 (3)[5] | 90 |
| β (°) | 96.808 (3)[5] | 90 |
| γ (°) | 99.835 (3)[5] | 90 |
| **Volume (ų) ** | 675.13 (5)[5] | 3778.0 (13)[6] |
| Z | 2[5] | 8[6] |
| Temperature (K) | 293 (2)[5] | 298[6] |
| R-factor (R₁) | 0.057[5] | 0.055[6] |
Experimental Protocols
The determination of crystal structures for pyrazolo[1,5-a]pyrimidine derivatives involves a standardized workflow, from chemical synthesis to crystallographic data refinement.
Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
A prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic compound, such as a β-ketoester or an enaminone.[2][7]
General Cyclocondensation Protocol:
-
Reactant Mixture: A solution of the selected 3-aminopyrazole (1.0 eq) and the 1,3-dicarbonyl compound or its equivalent (1.0-1.2 eq) is prepared in a suitable solvent, such as glacial acetic acid or ethanol.[8]
-
Reaction Conditions: The mixture is heated to reflux for a period ranging from 3 to 12 hours, with reaction progress monitored by thin-layer chromatography (TLC).[8] In some cases, microwave irradiation can be employed to accelerate the reaction.[2]
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.
-
Purification and Crystallization: The crude product is washed with a cold solvent (e.g., ethanol) and then purified by recrystallization from an appropriate solvent system (e.g., dimethylformamide-water or ethanol) to yield diffraction-quality single crystals.[9]
Single-Crystal X-ray Diffraction Analysis
This technique provides unambiguous determination of the three-dimensional molecular structure.[10][11]
Generalized X-ray Crystallography Protocol:
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[12]
-
Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker X8 APEXII) and cooled to a low temperature (typically 100-296 K) to minimize thermal vibrations.[3][12] Monochromatic X-rays (commonly Mo Kα radiation) are directed at the crystal.[3][4][5][6] As the crystal is rotated, a series of diffraction patterns are collected by an area detector.[3][4]
-
Data Processing: The collected diffraction intensities are processed, scaled, and corrected for absorption.[4][5] The unit cell parameters and crystal system are determined from the diffraction data.
-
Structure Solution and Refinement: The phase problem is solved using direct methods (common for small molecules) to generate an initial electron density map.[12] An atomic model is built into the map and refined against the experimental data using full-matrix least-squares on F².[3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3][4][5]
Visualizations
Experimental Workflow
The process from synthesis to final structural analysis follows a logical progression, as illustrated in the diagram below.
Biological Context: Kinase Inhibition Pathway
Many pyrazolo[1,5-a]pyrimidine derivatives are developed as inhibitors of protein kinases, which are key regulators in cellular signaling pathways often dysregulated in cancer.[1] For example, they have been investigated as inhibitors of Phosphoinositide 3-kinase (PI3K), a crucial node in the PI3K/AKT/mTOR signaling pathway that governs cell proliferation and survival.[13]
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rigaku.com [rigaku.com]
- 11. excillum.com [excillum.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Pyrazolo[1,5-a]pyrimidine-Based Compounds
For researchers and drug development professionals, the metabolic stability of a compound is a critical determinant of its therapeutic potential. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of protein kinases.[1][2] However, the journey from a promising hit to a viable drug candidate is often fraught with metabolic challenges. This guide provides a comparative assessment of the metabolic stability of various pyrazolo[1,5-a]pyrimidine-based compounds, supported by experimental data, to aid in the design of more robust and effective therapeutics.
The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3] In the context of pyrazolo[1,5-a]pyrimidines, strategic structural modifications have been shown to markedly improve metabolic stability, a crucial step in optimizing these compounds for in vivo applications.[1][4][5]
Comparative Metabolic Stability Data
The following tables summarize in vitro metabolic stability data for several series of pyrazolo[1,5-a]pyrimidine-based compounds from published studies. The key parameters presented are intrinsic clearance (CLint) and half-life (t½), which are direct measures of how quickly a compound is metabolized by liver enzymes. Lower clearance and longer half-life values are generally indicative of greater metabolic stability.
Table 1: Metabolic Stability of 5-Anilinopyrazolo[1,5-a]pyrimidine CK2 Kinase Inhibitors in Rat Liver Microsomes [6]
| Compound | C5 Substituent | N7 Substituent | Intrinsic Clearance (CLint, μL/min/mg) |
| 7a | N-(3-aminoaryl)acetamide | - | 22 |
| 7b | N-(3-amino-4-methylphenyl)acetamide | - | 15 |
| 7c | N-(3-amino-4-isopropylphenyl)acetamide | - | 56 |
| 7d | N-(3-amino-4-cyclopropylphenyl)acetamide | - | 39 |
| 7e | N-(3-amino-4-fluorophenyl)acetamide | - | 36 |
| 7f | N-(3-amino-4-chlorophenyl)acetamide | - | 19 |
| 7g | Pyridyl analog | - | 50 |
| 7h | Pyridyl analog | - | <4 |
| 7i | - | Five-membered heterocycle | 47 |
| 7j | - | Five-membered heterocycle | 31 |
Table 2: Pharmacokinetic Properties of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine Analogs in Mice [4]
| Compound | Dosing Route | Half-life (t½, h) | Clearance |
| Analog 1 | i.v. | 1.2 | Moderate to high |
| i.p. | 1.2 | - | |
| Analog 2 | i.v. | 1.8 | Moderate to high |
| i.p. | 1.5 | - | |
| Analog 3 | i.v. | 1.5 | Moderate to high |
| i.p. | 1.3 | - |
Table 3: Metabolic Stability of a Pyrazolo[1,5-a]pyrimidine-based CDK Inhibitor [7]
| Compound | Parameter | Value |
| 4k (BS-194) | Elimination half-life (in mice, oral dosing) | 178 min |
| Oral bioavailability | Yes |
Structure-Metabolism Relationships: Key Insights
Analysis of the available data reveals several key structural features that influence the metabolic stability of pyrazolo[1,5-a]pyrimidine compounds:
-
Substitution at the C5 and N7 Positions: As demonstrated in Table 1, modifications at these positions on the pyrazolo[1,5-a]pyrimidine core can significantly impact intrinsic clearance. For instance, the introduction of a pyridyl group at the N7 position in compound 7h led to a dramatic reduction in clearance, indicating enhanced stability.[6]
-
Lipophilicity: An increase in the lipophilicity of a pyrazolo[1,5-a]pyrimidine derivative has been shown to lead to enhanced metabolic stability and a more favorable in vivo profile.[5][8]
-
Halogenation: The introduction of electron-withdrawing groups, such as halogens, at the C5 position can improve metabolic stability.[1]
-
Phase II Conjugation: For some 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines, Phase II conjugation by glutathione S-transferase (GST) enzymes has been identified as a major metabolic pathway.[4]
Experimental Protocols
The assessment of metabolic stability is a routine yet critical step in drug discovery. The most common in vitro method is the liver microsomal stability assay .
Liver Microsomal Stability Assay Protocol
This protocol provides a general workflow for assessing the metabolic stability of a test compound using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
1. Reagents and Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Quenching solution (e.g., acetonitrile containing an internal standard)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for analysis
2. Incubation Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system (or NADPH) and the test compound to the reaction mixture.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a quenching solution.
3. Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Potential Metabolic Pathways
The metabolism of pyrazolo[1,5-a]pyrimidine-based compounds is primarily mediated by cytochrome P450 enzymes in the liver. While specific metabolic pathways can vary depending on the exact structure of the compound, common reactions include oxidation and dealkylation. For the structurally related pyrazolo[3,4-d]pyrimidine scaffold, the CYP3A family of isoenzymes has been identified as playing a major role in metabolism, with oxidative dechlorination and N-dealkylation being the primary metabolic reactions.[9][10]
Below is a generalized workflow for assessing metabolic stability and a potential metabolic pathway.
Experimental Workflow for Microsomal Stability Assay
Potential CYP-Mediated Metabolic Pathway
Conclusion
The metabolic stability of pyrazolo[1,5-a]pyrimidine-based compounds is a multifaceted property that can be rationally optimized through targeted structural modifications. By understanding the key structure-metabolism relationships and employing robust in vitro assays early in the discovery process, researchers can significantly enhance the drug-like properties of this important class of molecules. The data and protocols presented in this guide offer a framework for assessing and improving the metabolic stability of novel pyrazolo[1,5-a]pyrimidine derivatives, ultimately paving the way for the development of more effective and safer medicines.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
Pyrazolo[1,5-a]pyrimidine Derivatives as Potent Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Derivatives of this heterocyclic system have shown significant activity against a range of kinases implicated in cancer and other diseases, with some compounds progressing to clinical trials and receiving FDA approval.[3][4] This guide provides a comparative analysis of various pyrazolo[1,5-a]pyrimidine derivatives, summarizing their inhibitory activity against a panel of kinases, detailing the experimental protocols used for their evaluation, and visualizing a key signaling pathway targeted by these compounds.
Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrazolo[1,5-a]pyrimidine derivatives against various kinases. This data highlights the potency and selectivity of these compounds.
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6t | CDK2 | 0.09 | Ribociclib | 0.07 |
| TRKA | 0.45 | Larotrectinib | 0.07 | |
| Compound 6s | CDK2 | 0.23 | Ribociclib | 0.07 |
| TRKA | 0.45 | Larotrectinib | 0.07 | |
| Compound 6n | CDK2 | 0.78 | Ribociclib | 0.07 |
| TRKA | 0.98 | Larotrectinib | 0.07 | |
| Compound 6d | CDK2 | 0.55 | Ribociclib | 0.07 |
| TRKA | 0.57 | Larotrectinib | 0.07 | |
| Compound 6p | CDK2 | 0.67 | Ribociclib | 0.07 |
| TRKA | 1.34 | Larotrectinib | 0.07 | |
| Compound 6o | CDK2 | 0.76 | Ribociclib | 0.07 |
| TRKA | 1.59 | Larotrectinib | 0.07 | |
| Compound 11b | Pim-1 | <0.005 | - | - |
| Flt-3 | 0.018 | - | - | |
| eCF506 | SRC | <0.001 | - | - |
| ABL | >1 | - | - | |
| CPL302253 (54) | PI3Kδ | 0.0028 | - | - |
| Compound 18b | CDK9 | - | - | - |
Data compiled from multiple sources.[5][6][7][8][9][10][11]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrazolo[1,5-a]pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
1. Materials and Reagents:
-
Recombinant human kinase enzyme
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (pyrazolo[1,5-a]pyrimidine derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
2. Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Add the kinase enzyme to the wells of the assay plate.
-
Add the test compound dilutions to the respective wells. Include wells with DMSO only as a negative control and wells with a known inhibitor as a positive control.
-
Incubate the kinase and compound mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent. This reagent measures the amount of ATP consumed, which is inversely proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Antiproliferative Assay (MTT or MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well clear-bottom plates
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include wells with DMSO only as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration compared to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percentage of viable cells against the logarithm of the compound concentration.
Signaling Pathway Visualization
The following diagram illustrates the CDK2-mediated regulation of the cell cycle, a key pathway targeted by several pyrazolo[1,5-a]pyrimidine derivatives.[5][10][11]
This guide provides a snapshot of the potential of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of next-generation targeted therapies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one: A Procedural Guide
Immediate Safety and Handling Precautions:
Prior to handling 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, it is crucial to consult the available safety information. The compound is categorized as an irritant.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, and eye/face protection.[2] A lab coat, chemical-resistant gloves (such as nitrile), and safety goggles are the minimum requirements. In case of dust or aerosol generation, use a respirator.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] In case of accidental contact, rinse the affected area with plenty of water.[2] If the substance gets on your skin, wash with plenty of water and soap.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2]
-
General Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]
Spill Response Protocol:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area. Remove all sources of ignition.[2]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[2]
-
Absorb: For small spills, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[2]
-
Collect: Carefully collect the absorbed material into a labeled, airtight container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.
-
Waste Identification and Segregation:
-
Clearly label the waste container with the chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Irritant," "Brominated Compound").
-
Keep this waste stream separate from other chemical wastes to avoid incompatible reactions.
-
-
Containerization:
-
Use a chemically resistant, sealable container for collecting the waste.
-
Ensure the container is in good condition and properly sealed to prevent leaks.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
Store locked up.[2]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Provide them with all available information about the chemical, including its name, hazards, and quantity.
-
Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[3]
-
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key identifiers.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1198569-35-5 |
| Molecular Formula | C6H4BrN3O |
| Hazard Category | IRRITANT |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A risk assessment is crucial to determine the appropriate level of PPE.[3] The following table summarizes the recommended PPE for handling 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, particularly in its solid (powder) form.
| Protection Type | Recommended PPE | Specifications & Use Case |
| Torso Protection | Laboratory Coat | Standard lab coat to protect clothing and skin from splashes and spills. A fire-resistant coat is recommended if working with flammable solvents. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact.[4] For prolonged handling or when a splash hazard exists, consider double-gloving or using thicker, chemical-resistant gloves.[4][5] Always inspect gloves before use and wash hands after removal.[6] |
| Eye and Face Protection | Safety Goggles or Safety Glasses with Side Shields | Essential to protect against dust particles and chemical splashes.[7][4][8] |
| Face Shield | Required in addition to safety goggles when there is a significant risk of splashing, such as when handling bulk quantities or preparing solutions.[3][7][4] | |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[3][7] Use in a well-ventilated area is crucial.[9] |
| Foot Protection | Closed-toe Shoes | Required at all times in the laboratory to protect against spills and falling objects.[3][7][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is paramount to ensure safety. The following protocol outlines the key steps for handling this compound from receipt to use.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Methodology:
-
Preparation:
-
Handling:
-
Upon receipt, visually inspect the container for any damage or leaks.[11]
-
When weighing the solid compound, perform the task within the chemical fume hood to minimize inhalation exposure.[8] Use anti-static measures if necessary.[9]
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
After use, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
-
Dispose of all contaminated materials, including gloves, bench paper, and empty containers, according to the disposal plan.[6]
-
The final step is to carefully remove PPE, avoiding contact with any contaminated surfaces, and thoroughly wash your hands.[2][6]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
Caption: Disposal workflow for this compound waste.
Methodology:
-
Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and contaminated bench paper, should be collected in a designated, clearly labeled hazardous solid waste container.[5]
-
-
Liquid Waste:
-
Unused solutions or reaction mixtures containing the compound should be disposed of in a labeled container for halogenated organic waste.
-
Do not pour any waste containing this compound down the drain.[6]
-
-
Final Disposal:
By implementing these safety and handling protocols, researchers can effectively mitigate the risks associated with handling this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. echemi.com [echemi.com]
- 2. angenechemical.com [angenechemical.com]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. westlab.com.au [westlab.com.au]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. ashp.org [ashp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
